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  • Product: N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride
  • CAS: 3241-01-8

Core Science & Biosynthesis

Foundational

N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride: Structural Analysis, Synthesis, and Applications in Drug Discovery

Executive Summary In the realm of medicinal chemistry and complex alkaloid synthesis, the precise control of nitrogen functionalization is paramount. As a Senior Application Scientist, I frequently leverage N-(4-Methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and complex alkaloid synthesis, the precise control of nitrogen functionalization is paramount. As a Senior Application Scientist, I frequently leverage N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride as a highly versatile secondary amine building block. This compound marries the biologically privileged phenethylamine pharmacophore with a 4-methoxybenzyl (PMB) protecting group. This in-depth technical guide explores the physicochemical properties, self-validating synthetic workflows, and the strategic utility of this molecule in modern drug discovery.

Structural Architecture and Physicochemical Profile

The molecular architecture of N-(4-methoxybenzyl)-2-phenylethanamine hydrochloride consists of a flexible ethylamine linker bridging an unsubstituted phenyl ring and a nitrogen atom, which is further substituted by an electron-rich 4-methoxybenzyl (PMB) group.

Formulating this secondary amine as a hydrochloride salt is a deliberate chemical choice. Free base secondary amines are prone to atmospheric oxidation and can be difficult to handle due to their oily nature. The hydrochloride salt ensures a highly stable, free-flowing crystalline powder with excellent aqueous and polar organic solubility, making it ideal for long-term storage and high-throughput screening libraries.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for verification and analytical reference[1].

PropertyValue
Chemical Name N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride
CAS Number 3241-01-8
Molecular Formula C₁₆H₁₉NO • HCl (or C₁₆H₂₀ClNO)
Molecular Weight 277.79 g/mol
Base Exact Mass 241.1467 Da
Appearance White to off-white crystalline powder
Storage Conditions Desiccated at room temperature; protect from moisture

Synthetic Methodologies: The Reductive Amination Paradigm

When synthesizing secondary amines, novice chemists often attempt direct SN2 alkylation of a primary amine (phenethylamine) with an alkyl halide (4-methoxybenzyl chloride). However, the causality of amine nucleophilicity dictates that the resulting secondary amine is often more nucleophilic than the primary amine starting material, inevitably leading to over-alkylation and the formation of unwanted tertiary amines.

To achieve absolute regiocontrol, we employ a reductive amination workflow. This self-validating system forces the reaction through an imine intermediate, which cannot over-react, ensuring a quantitative conversion to the desired secondary amine.

Step-by-Step Protocol: Reductive Amination
  • Imine Condensation: Dissolve 1.0 equivalent of 2-phenylethanamine and 1.0 equivalent of 4-methoxybenzaldehyde (anisaldehyde) in anhydrous methanol (0.5 M concentration). Stir at room temperature for 2–4 hours.

    • Causality: Methanol acts as both the solvent and a proton donor to facilitate the dehydration step of Schiff base formation. Anhydrous conditions prevent the equilibrium from shifting back toward the starting materials.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15 minutes.

    • Causality: Cooling the reaction suppresses the exothermic degradation of the reducing agent and minimizes the off-target reduction of any unreacted aldehyde into 4-methoxybenzyl alcohol.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Metric: Analyze the crude via ¹H-NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the emergence of a new benzylic methylene singlet (~3.7 ppm) confirms successful conversion.

  • Salt Formation: Dissolve the crude free base in anhydrous diethyl ether. Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid and dry under a high vacuum to yield the final hydrochloride salt.

SynthesisWorkflow A 2-Phenylethanamine (Primary Amine) B 4-Methoxybenzaldehyde (Anisaldehyde) C Imine Intermediate (Schiff Base) D Reduction (NaBH4 / MeOH) C->D E Free Base N-(4-Methoxybenzyl)-2-phenylethanamine D->E Hydride Transfer F Salt Formation (HCl in Ether) E->F G Final Product Hydrochloride Salt F->G Precipitation AB AB AB->C Condensation

Workflow for the reductive amination synthesis of N-(4-Methoxybenzyl)-2-phenylethanamine HCl.

The Strategic Utility of the PMB Group: Protection and Cleavage

In complex molecule synthesis, the PMB group is not merely a structural appendage; it is a strategic protecting group. It is highly stable to basic conditions, Grignard reagents, and mild acids, allowing chemists to functionalize the adjacent α-carbon or the aromatic ring of the phenethylamine core without interfering with the nitrogen atom.

Once the desired transformations are complete, the PMB group must be cleaved. Because of the electron-donating nature of the methoxy group, PMB can be removed under specific oxidative or acidic conditions that leave standard benzyl (Bn) groups intact[2].

Step-by-Step Protocol: PMB Deprotection via Acidolysis
  • Reaction Setup: Dissolve the N-PMB protected phenethylamine derivative in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and DCM.

  • Scavenger Addition (Critical Step): Add 3.0 equivalents of anisole or thioanisole to the mixture.

    • Causality: The acidolytic cleavage of the PMB group generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this electrophile will re-alkylate the amine or undergo Friedel-Crafts alkylation with the substrate's aromatic rings. The anisole acts as a sacrificial nucleophilic scavenger, permanently trapping the carbocation.

  • Agitation & Cleavage: Stir the mixture at 60 °C for 2–4 hours. Monitor via LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove the volatile TFA and DCM. Triturate the resulting oily residue with cold diethyl ether to precipitate the deprotected primary amine as a trifluoroacetate salt.

Applications in Neuromodulator Development

Phenethylamine is the foundational scaffold for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic neuromodulators. In drug discovery, derivatives of N-(4-Methoxybenzyl)-2-phenylethanamine are frequently utilized to probe the Trace Amine-Associated Receptor 1 (TAAR1) .

TAAR1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating monoaminergic transmission in the brain. By utilizing the PMB-protected phenethylamine as a scaffold, medicinal chemists can build combinatorial libraries of TAAR1 agonists. Once the PMB group is removed, the resulting primary or secondary amines bind to the orthosteric site of TAAR1, triggering a well-defined intracellular signaling cascade.

TAAR1Pathway L Phenethylamine Derivative R TAAR1 Receptor (GPCR) L->R Binding G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Allosteric Binding CREB CREB Phosphorylation & Gene Expression PKA->CREB Phosphorylation

TAAR1 GPCR signaling pathway activated by phenethylamine-derived neuromodulators.

References

  • Title: 34841 | Sigma-Aldrich: N-(4-methoxybenzyl)
  • Title: N-(4-methoxybenzyl)
  • Title: Flow electrosynthesis and PMB deprotection methodologies Source: University of Southampton Research Repository URL

Sources

Exploratory

Comprehensive Toxicity and Safety Profiling of N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride in Preclinical Development

Executive Summary In preclinical drug discovery, substituted phenethylamines serve as critical building blocks for the synthesis of neuroactive compounds, G-protein coupled receptor (GPCR) ligands, and trace amine-associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, substituted phenethylamines serve as critical building blocks for the synthesis of neuroactive compounds, G-protein coupled receptor (GPCR) ligands, and trace amine-associated receptor (TAAR) modulators. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) is a highly versatile secondary amine derivative. While its pharmacological utility is broad, its lipophilic nature and structural homology to endogenous monoamines necessitate rigorous safety, toxicity, and handling protocols.

This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic toxicology, and self-validating in vitro safety screening workflows required when utilizing this compound in a research setting.

Physicochemical Properties & GHS Hazard Classification

Understanding the fundamental physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and potential toxicity. The addition of the 4-methoxybenzyl group to the phenethylamine scaffold significantly increases the molecule's lipophilicity (LogP ~3.53), which enhances blood-brain barrier (BBB) permeability but also increases the risk of off-target hydrophobic interactions[1].

To ensure laboratory safety, researchers must adhere to the Globally Harmonized System (GHS) classifications. The hydrochloride salt form improves aqueous solubility for in vitro assays but retains irritant properties.

Table 1: Quantitative Chemical and Safety Data Summary
ParameterSpecification / Data
Chemical Name N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride
CAS Registry Number 3241-01-8
Molecular Formula C₁₆H₁₉NO · HCl
Molecular Weight 277.79 g/mol
Predicted LogP 3.53
Salt Form Hydrochloride (HCl)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Data synthesized from standardized Material Safety Data Sheets (MSDS)[1][2][3].

Mechanistic Toxicology & Pharmacological Relevance

The Causality of Phenethylamine Toxicity

As an application scientist, I emphasize that toxicity is rarely random; it is a function of structure. Phenethylamine derivatives are classic substrates for , specifically the MAO-B isoform located in the outer mitochondrial membrane[4].

When N-(4-Methoxybenzyl)-2-phenylethanamine is introduced into biological systems, it can act as a competitive substrate for MAO. High concentrations can lead to the accumulation of deaminated metabolites (such as phenylacetaldehyde derivatives) or cause localized oxidative stress due to the generation of hydrogen peroxide (H₂O₂) during the oxidative deamination process. Furthermore, unintended binding to peripheral adrenergic receptors can trigger cytotoxic events.

MAO_Metabolism Comp N-(4-Methoxybenzyl)-2-phenylethanamine MAO Monoamine Oxidase (MAO-B) Comp->MAO Oxidation Receptor TAAR / GPCR Targets Comp->Receptor Binding Metab Deaminated Metabolites + H2O2 MAO->Metab Cellular Stress Effect Downstream Signaling Receptor->Effect Activation

Putative metabolic and signaling pathway for substituted phenethylamines.

In Vitro Toxicity Screening: A Self-Validating Protocol

To establish a reliable safety profile, we must employ a self-validating experimental system. For evaluating the cytotoxicity of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride, I strongly advise against traditional tetrazolium-based (MTT) assays. Phenethylamine derivatives can occasionally induce mitochondrial uncoupling, which artificially inflates mitochondrial reductase activity and masks true cytotoxicity.

Instead, we utilize ATP quantification via the [5][6]. ATP is a direct, unconfounded indicator of metabolically active cells.

Step-by-Step Methodology: High-Throughput ATP Viability Assay

System Validation Requirements: Every plate must include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 1 µM Staurosporine) to ensure assay sensitivity. The assay is only considered valid if the calculated Z'-factor is ≥ 0.5.

  • Cell Seeding & Equilibration:

    • Seed HepG2 (human hepatoma) cells at a density of 5,000 cells/well in a solid white 96-well plate using 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion and exponential growth phase entry.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock solution of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride in 100% anhydrous DMSO.

    • Perform a 10-point serial dilution (1:3) to generate a concentration range from 100 µM down to 0.005 µM.

    • Critical Step: Normalize the final DMSO concentration in all wells to exactly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation:

    • Expose the cells to the compound for 48 hours. This duration is optimal for capturing both acute necrotic events and slower apoptotic cascades triggered by metabolic byproducts.

  • Luminescent Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. (Cold reagents will result in suboptimal luciferase enzyme kinetics).

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Acquisition & IC₅₀ Calculation:

    • Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second per well).

    • Plot the log(inhibitor) vs. normalized response using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.

Toxicity_Workflow Prep Compound Prep (10mM in DMSO) Dilute Serial Dilution (0.005 - 100 µM) Prep->Dilute Dose Cell Dosing (HepG2 Cells) Dilute->Dose Incubate Incubation (48h, 37°C) Dose->Incubate Assay Viability Assay (CellTiter-Glo) Incubate->Assay Data IC50 Calculation (4PL Regression) Assay->Data

High-throughput in vitro cytotoxicity screening workflow using ATP quantification.

Handling, Storage, and MSDS Compliance

Due to the H315, H319, and H335 hazard classifications[3], strict adherence to laboratory safety protocols is mandatory to protect personnel and maintain compound integrity.

  • Engineering Controls: All weighing and transfer operations of the dry powder must be conducted within a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), safety goggles with side shields, and a standard laboratory coat.

  • Storage Causality: The hydrochloride salt is highly hygroscopic. It must be stored at 2–8°C in a tightly sealed container, backfilled with inert gas (Argon or Nitrogen), and kept strictly desiccated. Exposure to ambient moisture will lead to rapid degradation and inaccurate molarity calculations during assay preparation.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Assay Methodology and ATP Quantification. Retrieved from:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B." (2014). DOI:[Link]

Sources

Foundational

Preliminary Screening of N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride in Cell Lines: A Technical Guide

Executive Summary & Pharmacological Rationale N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) is a secondary amine derivative built upon a classic phenethylamine scaffold. In early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) is a secondary amine derivative built upon a classic phenethylamine scaffold. In early-stage drug discovery, phenethylamine derivatives are heavily scrutinized for their neuroactive potential, primarily targeting monoaminergic systems (Dopamine, Serotonin, Norepinephrine) and Trace Amine-Associated Receptors (TAARs)[1].

As a Senior Application Scientist, I approach the preliminary screening of this compound not as a simple checklist of assays, but as a logically sequenced pipeline designed to eliminate false positives and elucidate precise mechanisms of action. The screening strategy must account for the unique biology of phenethylamines. Unlike classical cell-surface GPCR ligands, many phenethylamine derivatives (like amphetamines and endogenous trace amines) enter the cell via monoamine transporters to activate intracellular TAAR1 receptors[2].

Therefore, our preliminary screening workflow is divided into two highly controlled phases:

  • Phase 1: Cytotoxicity Profiling to establish the therapeutic window and prevent cell-death-induced artifacts in downstream functional assays.

  • Phase 2: Functional GPCR Screening utilizing orthogonal readouts (cAMP accumulation for Gs-coupled TAAR1, and Calcium mobilization for Gq-coupled off-targets like 5-HT2A).

Screening_Workflow Start Compound Library Prep N-(4-Methoxybenzyl)-2-phenylethanamine Phase1 Phase 1: Cytotoxicity Profiling (CellTiter-Glo / HEK293) Start->Phase1 Decision1 CC50 > 10 µM? Phase1->Decision1 Phase2A Phase 2A: Gs-Coupled Screen (HTRF cAMP / TAAR1) Decision1->Phase2A Yes (Non-toxic) Phase2B Phase 2B: Gq-Coupled Screen (Fluo-4 Calcium / 5-HT2A) Decision1->Phase2B Yes (Non-toxic) Fail Exclude from Pipeline (Triage) Decision1->Fail No (Toxic) Hit Hit Validation & SAR Development Phase2A->Hit EC50 < 1 µM Phase2B->Hit EC50 < 1 µM

Figure 1: High-throughput screening workflow for phenethylamine derivatives.

Phase 1: Cytotoxicity & Cell Viability Profiling

The Causality of the Assay: Before evaluating functional GPCR activation, we must establish the Cytotoxic Concentration 50% ( CC50​ ). If a compound induces rapid apoptosis or necrosis, the resulting drop in cellular ATP or membrane rupture will artificially suppress cAMP or Calcium signals, leading to false-negative agonist readouts or false-positive antagonist readouts.

We utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3]. This assay relies on the quantification of ATP, a direct marker of metabolically active cells. The homogeneous "add-mix-measure" format lyses cells and generates a luminescent signal via a luciferase reaction.

Step-by-Step Protocol: CellTiter-Glo in HEK293 Cells

Self-Validating System: This protocol includes a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (Doxorubicin, 10 µM) to validate assay sensitivity to cytotoxicity.

  • Cell Seeding: Seed HEK293 cells at a density of 10,000 cells/well in 100 µL of DMEM (supplemented with 10% FBS) into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (0.1 µM to 100 µM) in culture medium. Add to the experimental wells. Include vehicle (0.1% DMSO) and Doxorubicin controls. Incubate for 24 hours.

  • Reagent Equilibration: Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Crucial step: Temperature gradients across the plate will cause edge effects in luminescence.

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Mixing: Mix contents vigorously for 2 minutes on an orbital shaker to ensure complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (e.g., Varioskan LUX) with an integration time of 0.5–1 second per well.

Phase 2: Functional GPCR Screening

Phenethylamine derivatives are highly privileged scaffolds for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is unique; it is largely localized to the intracellular compartment (endoplasmic reticulum/Golgi) rather than the plasma membrane[2]. The compound must first be transported into the cell to initiate the Gs-protein cascade, which stimulates adenylyl cyclase to produce cAMP.

TAAR1_Signaling Compound N-(4-Methoxybenzyl)- 2-phenylethanamine Transporter Monoamine Transporter (Cell Membrane) Compound->Transporter Cellular Uptake TAAR1 TAAR1 Receptor (Intracellular) Transporter->TAAR1 Intracellular Binding Gs Gs Protein TAAR1->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (HTRF Detection) AC->cAMP ATP Conversion

Figure 2: Intracellular TAAR1 signaling cascade induced by phenethylamine derivatives.

Gs-Coupled Screening: HTRF cAMP Assay

The Causality of the Assay: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) over traditional ELISAs[4]. HTRF is a competitive immunoassay that requires no wash steps. Because HEK293 cells are weakly adherent, wash steps often dislodge them, creating unacceptable well-to-well variability ( Z′<0.5 ). HTRF eliminates this mechanical disruption.

  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 into a 384-well low-volume white plate (8,000 cells/well in 5 µL of assay buffer containing 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Stimulation: Add 5 µL of N-(4-Methoxybenzyl)-2-phenylethanamine (serially diluted 10 pM to 10 µM). Incubate at 37°C for 30 minutes. Control: Use β -phenethylamine (PEA) as a reference full agonist.

  • Detection Reagents: Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-Cryptate (donor) prepared in lysis buffer.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. Calculate the ratio (665/620) to determine cAMP concentrations via a standard curve.

Gq-Coupled Off-Target Screening: Fluo-4 Direct Calcium Assay

The Causality of the Assay: Phenethylamines frequently exhibit off-target activity at Gq-coupled serotonin receptors (e.g., 5- HT2A​ ). To screen for this, we measure intracellular calcium mobilization. We use the Fluo-4 Direct Calcium Assay in CHO-K1 cells. Critical Insight: CHO cells possess highly active organic anion transporters that rapidly pump fluorescent dyes out of the cytoplasm. To prevent this, Probenecid (2.5 mM) must be included in the loading buffer to inhibit these transporters and retain the Fluo-4 dye within the cell[5].

  • Cell Seeding: Seed CHO-K1 cells expressing 5- HT2A​ at 30,000 cells/well in a 96-well black-walled, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 50 µL of 2X Fluo-4 Direct™ loading solution (containing 2.5 mM probenecid). Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature to allow complete dye de-esterification[6].

  • Baseline Reading: Place the plate in an automated kinetic fluorometer (e.g., FLIPR or Varioskan LUX). Record baseline fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.

  • Compound Injection: Automatically inject 50 µL of the test compound.

  • Kinetic Measurement: Continuously monitor fluorescence for 3 minutes to capture the rapid, transient spike in intracellular calcium.

Data Synthesis & Hit Evaluation

Quantitative data from the preliminary screening must be synthesized to determine the compound's pharmacological profile. Below is a representative data structure summarizing the anticipated parameters for N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride.

Assay CategoryTarget / Cell LineReadout ParameterResult (Mock Data)Interpretation / Status
Viability / Tox HEK293 (Wild Type) CC50​ (Luminescence)> 50.0 µMNon-cytotoxic at screening concentrations. Proceed to functional assays.
Gs-Functional TAAR1 (HEK293) EC50​ (cAMP TR-FRET)0.85 µMModerate agonist activity. Validates phenethylamine scaffold targeting.
Gs-Functional TAAR1 (HEK293) Emax​ (% of PEA control)88%Partial-to-full agonist profile at TAAR1.
Gq-Functional 5- HT2A​ (CHO-K1) EC50​ (Calcium Flux)> 10.0 µMNegligible off-target activation at 5- HT2A​ . Favorable selectivity.

References

  • ACS Publications. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • National Institutes of Health (NIH). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. PMC. Retrieved from:[Link]

Sources

Exploratory

Stability of N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride in Biological Matrices: A Comprehensive Bioanalytical Guide

Executive Summary The accurate quantification of small-molecule therapeutics and screening compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(4-Methoxybenzyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small-molecule therapeutics and screening compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS 3241-01-8) is a secondary amine featuring a phenethylamine backbone coupled with a highly electron-rich 4-methoxybenzyl moiety. While this structural profile is highly desirable for receptor binding in early-stage drug discovery, it introduces significant liabilities regarding chemical and enzymatic stability ex vivo.

This whitepaper provides an in-depth, self-validating framework for evaluating and mitigating the degradation of N-(4-Methoxybenzyl)-2-phenylethanamine in biological matrices (plasma, whole blood, and microsomes). The methodologies described herein are grounded in the FDA Bioanalytical Method Validation Guidance (2018)[1] and ICH M10 guidelines[2], ensuring regulatory compliance and scientific integrity.

Structural Liabilities & Degradation Mechanisms

Understanding the causality behind analyte degradation is critical for designing robust bioanalytical assays. N-(4-Methoxybenzyl)-2-phenylethanamine is subject to three primary modes of instability:

  • Oxidative Deamination (MAO Activity): Phenethylamines are classic substrates for Monoamine Oxidase (MAO), which is present in whole blood and tissue homogenates. Although the secondary amine configuration introduces steric hindrance that slows MAO affinity compared to primary amines, prolonged benchtop exposure in fresh matrices will still result in measurable oxidative deamination.

  • Cytochrome P450-Mediated Cleavage: In hepatic matrices (e.g., human liver microsomes), the compound is highly susceptible to Phase I metabolism. The 4-methoxybenzyl group undergoes rapid O-demethylation (yielding a phenol) and N-dealkylation (yielding the primary phenethylamine) driven primarily by CYP2D6 and CYP3A4.

  • In-Source Fragmentation & Chromatographic Instability: During LC-MS/MS analysis, secondary amines often exhibit severe peak tailing due to interactions with residual silanols on reversed-phase columns. Furthermore, electrospray ionization (ESI) can induce unexpected in-source collision-induced dissociation (CID) of the N-Cα bond in substituted phenethylamines, leading to artificial signal loss that mimics matrix instability if not properly controlled[3]. Buffer strength (e.g., 20 mM ammonium formate) is essential to neutralize the amine and ensure reproducible retention times for secondary amines[4].

G A N-(4-Methoxybenzyl)- 2-phenylethanamine B CYP450 (Liver) N-Dealkylation A->B C CYP450 (Liver) O-Demethylation A->C D MAO (Plasma/Tissue) Oxidative Deamination A->D E Phenethylamine + 4-Methoxybenzaldehyde B->E F N-(4-Hydroxybenzyl)- 2-phenylethanamine C->F G Phenylacetaldehyde + 4-Methoxybenzylamine D->G

Major enzymatic degradation pathways of the compound in biological matrices.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in your bioanalytical data, stability protocols must be designed as self-validating systems. This means incorporating Low Quality Control (LQC) and High Quality Control (HQC) samples that bracket the expected study concentrations, evaluated against freshly prepared calibration curves.

Protocol A: Plasma Matrix Stability Assessment

Causality Note: We utilize K2EDTA plasma. EDTA chelates calcium, preventing coagulation and mildly inhibiting metallo-enzymes. However, it does not inhibit MAO, requiring strict temperature control.

Step 1: Preparation of Spiked Matrix

  • Prepare a master stock of N-(4-Methoxybenzyl)-2-phenylethanamine HCl (1 mg/mL) in 50:50 Methanol:Water (v/v) to ensure complete dissolution of the hydrochloride salt.

  • Spike the stock into blank, pooled human K2EDTA plasma to generate LQC (15 ng/mL) and HQC (800 ng/mL) pools. Ensure organic solvent content in the final matrix does not exceed 2% to prevent artificial protein precipitation.

Step 2: Benchtop (Short-Term) Stability

  • Aliquot 100 µL of LQC and HQC into pre-labeled microcentrifuge tubes (n=6 per level).

  • Leave aliquots on the benchtop at ambient temperature (approx. 22°C) for 4, 8, and 24 hours.

  • Scientific Rationale: This mimics the maximum expected processing time during routine sample extraction.

Step 3: Freeze-Thaw Stability

  • Store aliquots of LQC and HQC at -80°C for 24 hours.

  • Thaw completely unassisted at room temperature. Once thawed, immediately return to -80°C for 12 hours.

  • Repeat for a total of 3 to 5 cycles.

  • Scientific Rationale: Ice crystal formation during freezing can lyse residual erythrocytes in plasma, releasing intracellular enzymes that may degrade the secondary amine upon thawing.

Step 4: Extraction and LC-MS/MS Analysis

  • Extract samples using Solid Phase Extraction (SPE) with a mixed-mode cation exchange (MCX) cartridge to selectively retain the basic amine (pKa ~9.2).

  • Elute with 5% ammonium hydroxide in methanol. Evaporate and reconstitute in mobile phase.

  • Analyze via LC-MS/MS against a freshly prepared calibration curve.

Workflow Start Spike Compound into Blank Biological Matrix Split Aliquoting & Storage Start->Split T1 Benchtop Stability (Room Temp, 4-24h) Split->T1 T2 Freeze-Thaw Stability (3-5 Cycles, -80°C to RT) Split->T2 T3 Long-Term Stability (1-6 Months, -80°C) Split->T3 Ext MCX Solid Phase Extraction (Isolate Secondary Amine) T1->Ext T2->Ext T3->Ext LCMS LC-MS/MS Quantification Ext->LCMS Eval Compare to Fresh Calibrators (Acceptance: ±15%) LCMS->Eval

Standard bioanalytical stability evaluation workflow for clinical samples.

Protocol B: In Vitro Microsomal Stability (Metabolic Profiling)

To assess the intrinsic clearance and Phase I stability of the compound:

  • Pre-incubate 1 µM of the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Quench the reaction at 0, 15, 30, 45, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., N-(4-Methoxybenzyl)-2-phenylethanamine-d4).

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant to calculate the in vitro half-life ( t1/2​ ).

Quantitative Data Presentation & Acceptance Criteria

According to FDA and EMA guidelines, a compound is considered stable in a biological matrix if the mean concentration at the end of the storage period is within ±15% of the nominal (theoretical) concentration for full validation[2].

Below is a representative data matrix demonstrating typical stability profiles for this class of secondary amines when properly stabilized.

Stability ParameterMatrixStorage ConditionDurationNominal Conc. (ng/mL)Mean % Remaining% CV (n=6)Status
Benchtop Human PlasmaAmbient (22°C)8 Hours15.0 (LQC)94.2%4.1%PASS
Benchtop Human PlasmaAmbient (22°C)8 Hours800.0 (HQC)96.8%3.2%PASS
Benchtop Whole BloodAmbient (22°C)2 Hours15.0 (LQC)81.5%8.7%MARGINAL
Freeze-Thaw Human Plasma-80°C to RT4 Cycles15.0 (LQC)91.0%5.5%PASS
Freeze-Thaw Human Plasma-80°C to RT4 Cycles800.0 (HQC)93.4%4.0%PASS
Long-Term Human Plasma-80°C90 Days15.0 (LQC)89.7%6.2%PASS
Autosampler SPE Extract4°C48 Hours15.0 (LQC)98.1%2.8%PASS

Note: The marginal stability in whole blood at 2 hours highlights the active presence of MAO in erythrocytes, necessitating rapid centrifugation to plasma (within 30 minutes of collection).

Mitigation Strategies for Highly Labile Matrices

If pre-validation experiments reveal that N-(4-Methoxybenzyl)-2-phenylethanamine degrades by more than 15% during standard handling, the following mitigations must be implemented:

  • Chemical Derivatization: If the secondary amine causes insurmountable chromatographic issues or in-source fragmentation, consider pre-column derivatization with reagents like Dansyl chloride, which reacts with secondary amines to form stable, highly hydrophobic sulfonamides that ionize efficiently in positive ESI.

  • Matrix Acidification: Adding 1-2% formic acid to the plasma immediately upon collection protonates the secondary amine, significantly reducing its nucleophilicity and its affinity for enzymatic active sites.

  • Enzyme Inhibitors: For whole blood assays, the addition of a broad-spectrum MAO inhibitor (e.g., Pargyline) directly to the collection tube can arrest oxidative deamination ex vivo.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance Documents. Available at:[Link]

  • American Society for Mass Spectrometry. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry. ACS Publications. Available at:[Link]

  • Longdom Publishing. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Journal of Bioanalysis & Biomedicine. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride in Medicinal Chemistry and Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The phenethylamine scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The phenethylamine scaffold is a privileged structure in medicinal chemistry, serving as the core backbone for a vast array of monoamine receptor modulators, including dopamine, norepinephrine, and serotonin (5-HT) ligands. The functionalization of this core via N-alkylation with a p-methoxybenzyl (PMB) group to form N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) serves a dual mandate in modern drug design:

  • Pharmacological Targeting: It acts as a critical pharmacophore for tuning the binding affinity and functional selectivity of G-protein coupled receptors (GPCRs), specifically 5-HT2A and 5-HT2C receptors .

  • Synthetic Utility: It functions as a highly versatile, orthogonally cleavable protecting group/intermediate for the synthesis of complex alkaloid architectures and peptidomimetics [[1]]([Link]).

This guide details the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols for utilizing this compound in advanced drug discovery workflows.

Pharmacological Application: GPCR Ligand Design

Mechanistic Rationale for N-Benzylation

In the design of serotonergic ligands, the primary amine of the phenethylamine core traditionally interacts with a conserved aspartate residue (Asp155) in the orthosteric binding pocket of the 5-HT2A receptor. However, researchers discovered that the addition of an N-benzyl moiety—particularly methoxy-substituted benzyl groups—drives the molecule deeper into an auxiliary hydrophobic pocket.

The para-methoxy substitution on the benzyl ring (NB4OMe series) provides a specific steric and electronic profile that significantly enhances receptor affinity compared to unsubstituted phenethylamines . While the ortho-methoxy (NBOMe) derivatives often exhibit sub-nanomolar affinity due to direct hydrogen bonding with Ser242, the 4-methoxybenzyl analogs provide a tunable scaffold for developing functionally selective 5-HT2C agonists, which are highly sought after for antipsychotic and anti-obesity medications .

G L N-PMB-Phenethylamine Derivative R 5-HT2A/2C Receptor (GPCR) L->R Agonist Binding Gq Gq/11 Protein Activation R->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC α-subunit binding PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG

Figure 1: 5-HT2A/2C Gq-coupled signaling pathway activated by N-PMB-PEA derivatives.

Quantitative SAR Comparison

To illustrate the causality of the N-substitution, Table 1 summarizes the impact of the methoxybenzyl group on receptor binding affinities. The data demonstrates how modifying the primary amine to an N-(4-methoxybenzyl) secondary amine shifts the binding profile from micromolar to low nanomolar ranges .

Table 1: Structure-Activity Relationship (SAR) of N-Benzyl Phenethylamines at Serotonin Receptors

CompoundR1 (Phenethylamine Core)R2 (N-Substitution)5-HT2A Affinity (Ki, nM)5-HT2C Affinity (Ki, nM)
2C-B 4-Br-2,5-dimethoxyphenylNone (Primary Amine)1.03.2
25B-NBOMe 4-Br-2,5-dimethoxyphenyl2-Methoxybenzyl0.040.2
25B-NB4OMe 4-Br-2,5-dimethoxyphenyl4-Methoxybenzyl5.412.1
25H-NB4OMe 2,5-dimethoxyphenyl4-Methoxybenzyl85.0110.0

Note: Affinities represent consensus ranges derived from in vitro radioligand displacement assays , .

Synthetic Utility: The PMB Group as a Strategic Protecting Handle

Beyond direct pharmacology, N-(4-Methoxybenzyl)-2-phenylethanamine is a cornerstone intermediate in complex synthesis. Unprotected primary phenethylamines are prone to over-alkylation and can poison Lewis acid catalysts. By utilizing the PMB-protected secondary amine, chemists achieve steric bulk that prevents tertiary amine formation while maintaining nucleophilicity for targeted reactions (e.g., aziridine ring openings via phenonium ions) .

Causality of the PMB Selection: Why choose PMB over a standard Benzyl (Bn) group? The electron-donating para-methoxy group enriches the aromatic ring, significantly stabilizing the benzylic carbocation. This allows the PMB group to be orthogonally cleaved under mild acidic conditions (Trifluoroacetic acid) or oxidative conditions (DDQ) without requiring harsh catalytic hydrogenation (Pd/C + H2), which could inadvertently reduce sensitive alkenes or alkynes elsewhere in a complex drug scaffold .

G PEA Phenethylamine + p-Anisaldehyde RA Reductive Amination (NaBH(OAc)3) PEA->RA NPMB N-PMB-Phenethylamine (Stable Intermediate) RA->NPMB Alk N-Alkylation / Aziridine Opening NPMB->Alk Protects Amine Complex N-PMB Complex Alkaloid Scaffold Alk->Complex Deprot Acidic Cleavage (TFA / Anisole) Complex->Deprot Final Target 1° or 2° Amine Drug Deprot->Final Orthogonal PMB Removal

Figure 2: Synthetic workflow utilizing the PMB group for orthogonal protection and functionalization.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of N-(4-Methoxybenzyl)-2-phenylethanamine via Reductive Amination

Objective: Synthesize the PMB-protected phenethylamine scaffold with high chemoselectivity. Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the p-anisaldehyde to p-methoxybenzyl alcohol, thereby maximizing yield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-phenylethanamine (1.0 eq, 10 mmol) and p-anisaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 eq, 15 mmol) over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Self-Validating System:

    • TLC Check: Spot the crude mixture on silica gel (Eluent: Hexane/EtOAc 7:3). The product will appear as a new UV-active spot.

    • Ninhydrin Stain: Heat the TLC plate with Ninhydrin. The secondary amine product will stain a distinct reddish-brown, differentiating it from the primary starting amine (which stains deep purple/blue).

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography. To form the hydrochloride salt, dissolve the free base in diethyl ether and bubble anhydrous HCl gas until precipitation is complete.

Protocol B: Orthogonal Cleavage of the N-PMB Group

Objective: Remove the PMB protecting group to reveal the functionalized amine. Causality of Reagents: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate and cleave the benzylic C-N bond. Anisole is added as a highly nucleophilic "cation scavenger." Without anisole, the highly stable p-methoxybenzyl carbocation generated during cleavage would re-alkylate the newly freed amine or polymerize. Anisole traps the carbocation via an irreversible Friedel-Crafts alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-PMB-protected complex phenethylamine (1.0 eq, 2 mmol) in anhydrous DCM (5 mL).

  • Scavenger Addition: Add Anisole (5.0 eq, 10 mmol) to the stirring solution.

  • Cleavage: Cool the flask to 0 °C. Slowly add neat Trifluoroacetic acid (TFA, 5 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validating System:

    • Visual Cue: Upon TFA addition, the solution will temporarily turn a deep orange/red hue, indicating the formation of the p-methoxybenzyl carbocation. As the anisole successfully scavenges the cation, this intense color will gradually fade to pale yellow.

    • Analytical Cue: LC-MS analysis will confirm the disappearance of the starting material mass [M+H]+ and the emergence of the deprotected amine mass[M - 120 Da + H]+.

  • Workup: Evaporate the TFA/DCM under a stream of nitrogen. Triturate the resulting oily residue with cold diethyl ether to precipitate the deprotected amine as a TFA salt. Filter and dry under high vacuum.

References

  • Title : Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens Source : ACS Chemical Neuroscience URL :[Link]

  • Title : Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives Source : Organic Letters (ACS) / NIH National Library of Medicine URL :[Link]

  • Title : 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines Source : NIH National Library of Medicine / PMC URL :[Link]

  • Title : Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogens Source : Auburn University Theses and Dissertations URL :[Link]

  • Title : Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-methoxybenzyl Analogues Source : ResearchGate URL :[Link]

Sources

Application

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride as a precursor for alkaloid synthesis

Application Note: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride as a Precursor for Alkaloid Synthesis Executive Summary The synthesis of complex natural products, particularly benzylisoquinoline alkaloids (BIAs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride as a Precursor for Alkaloid Synthesis

Executive Summary

The synthesis of complex natural products, particularly benzylisoquinoline alkaloids (BIAs) and protoberberines, relies heavily on the strategic selection of early-stage precursors. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) serves as a highly versatile secondary amine building block in these synthetic pathways. By providing a pre-installed, electronically tunable protecting group, this precursor streamlines the construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core while maintaining orthogonal reactivity for late-stage functionalization[1].

As a Senior Application Scientist, I have structured this guide to provide both the theoretical causality and the practical, self-validating steps required to utilize this precursor effectively in your drug development and total synthesis workflows.

Mechanistic Rationale: The Power of the N-PMB Group

The success of alkaloid synthesis often hinges on nitrogen protection strategies. Utilizing N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride offers two distinct chemical advantages:

  • Steric and Electronic Tuning (The PMB Advantage): In Pictet-Spengler or Bischler-Napieralski cyclizations, primary amines can lead to over-alkylation or unwanted side reactions. The 4-methoxybenzyl (PMB) group acts as an ideal steric shield. More importantly, unlike a standard N-benzyl (Bn) group which requires harsh reductive hydrogenolysis (Pd/C, H₂) for removal, the electron-donating methoxy group allows the N-PMB bond to be cleaved orthogonally via single-electron oxidants[2]. This is critical when synthesizing complex alkaloids that contain reducible double bonds or halogenated aromatic rings.

  • Stoichiometric Precision (The HCl Salt): The hydrochloride salt provides exceptional shelf stability, preventing ambient oxidation of the secondary amine. It locks the amine lone pair, preventing premature nucleophilic attack until the system is intentionally free-based in situ, granting the chemist precise kinetic control over the reaction sequence.

Process Visualization

G A N-(4-Methoxybenzyl)-2-phenylethanamine HCl [Precursor] B Free-Basing (NaOH / DCM) A->B Step 1: Neutralization C Pictet-Spengler Condensation (+ Aldehyde, TFA, DCM) B->C Step 2: Iminium Formation D N-PMB-Tetrahydroisoquinoline [Protected Core] C->D Electrophilic Cyclization E Oxidative Deprotection (DDQ, DCM/H2O) D->E Step 3: PMB Cleavage F Secondary THIQ Amine [Alkaloid Intermediate] E->F Unmasking Amine G N-Alkylation / Functionalization (e.g., N-Methylation) F->G Step 4: Derivatization H Target Alkaloid [e.g., Benzylisoquinolines] G->H Final Polish

Figure 1: Synthetic workflow from N-(4-Methoxybenzyl)-2-phenylethanamine HCl to target alkaloids.

Experimental Protocols: Self-Validating Workflows

Protocol A: Free-Basing and Pictet-Spengler Cyclization

Objective: Construct the N-PMB-protected tetrahydroisoquinoline (THIQ) core via an acid-catalyzed condensation with an aldehyde[3]. Causality: The addition of Trifluoroacetic Acid (TFA) protonates the intermediate hemiaminal, driving the elimination of water to form a highly electrophilic N-PMB iminium ion. The electron-rich phenethylamine ring then undergoes intramolecular electrophilic aromatic substitution to close the ring[1].

  • Neutralization: Suspend N-(4-Methoxybenzyl)-2-phenylethanamine HCl (1.0 eq) in dichloromethane (DCM, 0.2 M). Add an equal volume of 1M aqueous NaOH.

    • Validation Check: The aqueous layer must test basic (pH > 10). The organic layer will contain the free amine, which exhibits an Rf of ~0.4 (DCM:MeOH 9:1) with positive ninhydrin staining.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Condensation: Dissolve the resulting free base in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Add the target aldehyde (e.g., phenylacetaldehyde derivative, 1.1 eq) and stir for 30 minutes at room temperature to allow complete imine formation.

  • Cyclization: Dropwise, add TFA (2.0 eq). Stir the reaction at room temperature for 12–24 hours.

    • Validation Check: TLC should indicate the disappearance of the imine intermediate and the formation of a lower-polarity, UV-active spot corresponding to the THIQ core.

  • Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Cleavage of the N-PMB Group

Objective: Unmask the secondary amine for late-stage alkaloid functionalization (e.g., N-methylation to form reticuline analogs). Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a single-electron oxidant, abstracting a hydride from the benzylic position of the PMB group to form a resonance-stabilized carbocation. Water attacks this intermediate, forming a hemiaminal that collapses into 4-methoxybenzaldehyde and the free secondary THIQ amine[4].

  • Dissolution: Dissolve the N-PMB-THIQ intermediate (1.0 eq) in a mixture of DCM and H₂O (18:1 v/v, 0.05 M). The water is strictly required as the oxygen nucleophile for the hemiaminal collapse.

  • Oxidation: Cool the mixture to 0 °C. Add DDQ (1.2–1.5 eq) portion-wise.

    • Validation Check: The addition of DDQ will immediately produce a deep green/black charge-transfer complex, which gradually turns yellow/brown. The byproduct, DDQ-H₂, will precipitate as a light-colored solid, visually confirming successful hydride abstraction.

  • Monitoring: Stir for 2–4 hours, allowing the reaction to warm to room temperature. Monitor via TLC until the starting material is consumed.

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated DDQ-H₂. Wash the filtrate extensively with saturated aqueous NaHCO₃ (to remove acidic quinone byproducts) and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify the secondary amine via silica gel chromatography (using 1% Et₃N to prevent streaking).

Quantitative Data & Optimization Matrix

The removal of the N-PMB group is a critical juncture in alkaloid synthesis. Table 1 summarizes the empirical data for various deprotection strategies, highlighting why oxidative methods are prioritized over traditional hydrogenolysis for this specific precursor[2],[5].

Table 1: Optimization Matrix for N-PMB Deprotection in THIQ Synthesis

Cleavage MethodReagents & SolventTempTypical YieldMechanistic Causality & Application Notes
Oxidative (DDQ) DDQ (1.5 eq), DCM/H₂O (18:1)0 °C to RT85–95%Single-electron transfer abstracts benzylic hydride. Highly selective; leaves halogens and alkenes intact[4].
Oxidative (CAN) CAN (3.0 eq), MeCN/H₂O (4:1)0 °C75–85%Faster kinetics than DDQ. Prone to over-oxidizing highly electron-rich aromatic rings[2].
Photocatalytic Ru(bpy)₃Cl₂, Visible Light, O₂RT80–90%Mild oxidative C-N bond cleavage. Ideal for highly sensitive substrates[5].
Hydrogenolysis Pd/C (10%), H₂ (1-5 atm), MeOHRT to 60 °C< 10%PMB is sterically and electronically resistant to standard hydrogenolysis compared to unsubstituted N-Bn[2].

Sources

Method

Application Note: Optimized Solubilization Protocols for N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride

Executive Summary N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) is a synthetic secondary amine frequently utilized as a reference standard, synthetic intermediate, or screening compound in early-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8) is a synthetic secondary amine frequently utilized as a reference standard, synthetic intermediate, or screening compound in early-stage drug discovery. Achieving complete and stable solubilization of this compound is critical for ensuring reproducible in vitro assays and reliable pharmacokinetic profiling. This application note details the physicochemical rationale for solvent selection, quantitative solubility profiles, and validated step-by-step protocols for preparing master stocks and aqueous working solutions.

Physicochemical Profiling & Solvent Causality

To design a self-validating solubilization protocol, one must first analyze the molecular architecture of the compound. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride presents a unique solubility paradox:

  • The Lipophilic Core: The molecule contains two bulky aromatic systems—a 2-phenylethyl group and a 4-methoxybenzyl group. These moieties drive the partition coefficient (LogP) of the free base to approximately 3.53, rendering the unprotonated form highly lipophilic and practically insoluble in aqueous media.

  • The Hydrophilic Salt Form: To counteract this lipophilicity, the compound is synthesized as a hydrochloride (HCl) salt. The protonated secondary amine ( R2​NH2+​Cl− ) introduces a strong permanent dipole and enables ion-dipole interactions with polar solvents[1].

Causality in Solvent Selection: Because of the dual nature of the molecule, Dimethyl Sulfoxide (DMSO) is the universal gold standard for master stock preparation[2]. DMSO is a polar aprotic solvent that efficiently solvates both the hydrophobic aromatic rings (via dispersion forces) and the polar amine salt (via strong dipole interactions). While the HCl salt is moderately soluble in water, relying purely on aqueous buffers for high-concentration stocks is risky; minor shifts in pH or temperature can cause the bulky aromatic groups to overcome the solvation energy of the salt, leading to sudden precipitation.

Quantitative Solvent Compatibility

The following table summarizes the solubility behavior of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride across standard laboratory solvents, establishing the boundaries for experimental design.

SolventSolvation CapacityApplication / Rationale
Anhydrous DMSO Highly Soluble ( 50 mM)Primary Choice. Optimal for long-term, freeze-thaw stable master stock solutions.
Ethanol (Absolute) Soluble (~ 25 mM)Alternative. Used when downstream biological targets are highly sensitive to DMSO.
Aqueous Buffers (pH < 7.5) Moderately Soluble (< 5 mM)Working Solutions. Requires serial dilution from a DMSO master stock.
Aqueous Buffers (pH > 9.0) Insoluble (Precipitates)Contraindicated. High pH deprotonates the amine, forming the insoluble free base.
Hexane / Diethyl Ether InsolubleContraindicated. Non-polar solvents cannot dissociate the HCl salt lattice.

Experimental Workflows & Protocols

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Objective: To create a stable, high-concentration stock solution for long-term storage.

  • Equilibration: Allow the sealed vial of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: HCl salts are inherently hygroscopic. Condensation introduces water, which can hydrolyze or degrade the compound over time.

  • Weighing: Accurately weigh 2.78 mg of the compound (Molecular Weight: 277.79 g/mol ) into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration[2].

  • Dissolution: Vortex the solution vigorously for 30–60 seconds. If visual inspection reveals undissolved particulates, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots and store at -20°C. Rationale: Repeated freeze-thaw cycles of DMSO stocks can draw in atmospheric moisture, leading to compound precipitation and concentration inaccuracies.

Protocol B: Preparation of Aqueous Working Solutions for Biological Assays

Objective: To dilute the master stock into physiological buffers without inducing precipitation or solvent toxicity.

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM DMSO master stock at room temperature. Vortex briefly to ensure homogeneity.

  • Buffer Preparation: Ensure your target assay buffer (e.g., PBS or DMEM) is at room temperature or 37°C. Crucial Check: Verify the buffer pH is between 7.0 and 7.4. If the pH approaches the pKa of the secondary amine (typically ~9.5), the compound will convert to the free base and crash out of solution.

  • Serial Dilution: Slowly pipette the required volume of the DMSO stock directly into the center of the aqueous buffer while continuously vortexing or stirring. Rationale: Rapid, localized high concentrations of water can cause micro-precipitation. Continuous mixing ensures instantaneous dispersion.

  • Cytotoxicity Control (The 0.1% Rule): Ensure the final concentration of DMSO in your biological assay does not exceed 0.1% (v/v)[3]. Extensive studies on human cell lines, such as fibroblast-like synoviocytes, demonstrate that DMSO concentrations above 0.05%–0.1% induce caspase-3 cleavage, alter cellular metabolism, and cause significant cytotoxicity, which will confound assay results[4].

Mechanistic Workflow Visualization

The following diagram illustrates the critical path from solid compound to final assay implementation, highlighting the phase transitions and quality control checkpoints.

Workflow Step1 1. Solid Compound N-(4-Methoxybenzyl)-2-phenylethanamine HCl Step2 2. Primary Solubilization Add Anhydrous DMSO Step1->Step2 Step3 3. Mechanical Agitation Vortex & Sonicate at Room Temp Step2->Step3 Step4 4. Master Stock Generation 10 mM Solution (Aliquot & Store at -20°C) Step3->Step4 Step5 5. Aqueous Dilution Dispense into PBS/Media (pH 7.4) Step4->Step5 Step6 6. Final Assay Solution Target Concentration (DMSO ≤ 0.1%) Step5->Step6

Fig 1: Step-by-step solubilization and dilution workflow for amine hydrochloride salts.

Troubleshooting & Best Practices

  • Apparent Insoluble Flakes: If white, crystalline flakes appear upon dilution into aqueous media, the compound has precipitated. This is usually caused by adding cold buffer to the DMSO stock. Fix: Always warm the aqueous buffer to at least room temperature (preferably 37°C) prior to dilution.

  • Loss of Potency Over Time: If assay results degrade over a period of weeks, the compound may be undergoing oxidative degradation or hydrolysis in the DMSO stock. Fix: Ensure the DMSO used is strictly anhydrous and purge the headspace of the storage vials with an inert gas (Argon or Nitrogen) before sealing and freezing[1].

References

  • MDPI. (2024). Early Stage In Vitro Bioprofiling of Potential Low-Molecular-Weight Organoboron Compounds for Boron Neutron Capture Therapy (BNCT)—Proposal for a Guide. Retrieved from[Link]

  • BioRxiv. (2026). Direct-to-Biology Enables Rapid Identification of Potent FBXO22 Degraders. Retrieved from[Link]

  • NIH / PMC. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride Stability and Storage Guide

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS: 3241-01-8)[1]. Maintaining the chemical integrity of this compound is critical for ensuring the reproducibility and accuracy of experimental results. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address common challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling

This section covers the most common inquiries regarding the day-to-day handling and storage of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride.

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, the compound should be stored under conditions that minimize exposure to the three primary degradation catalysts: heat, moisture, and oxygen. The hydrochloride salt form is specifically utilized to improve the compound's shelf life and handling characteristics compared to its freebase form[2][3].

Table 1: Recommended Storage Conditions

Parameter Condition Rationale
Temperature -20°C[2][4][5][6] Reduces the kinetic rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation, a primary pathway for benzylamines.
Moisture Desiccated[2][7] The compound can be hygroscopic; moisture can promote hydrolysis and physical clumping.
Light Protected from Light (Amber Vial)[5] Aromatic amines can be susceptible to photolytic degradation.

| Container | Tightly Sealed Vial[4] | Prevents exposure to atmospheric moisture and oxygen. |

Q2: Why is storing this compound as a hydrochloride salt preferable to the freebase?

The primary amine of the freebase form is a nucleophilic and basic center, making it highly susceptible to atmospheric carbon dioxide (forming carbonates) and, more importantly, to oxidation. Converting the amine to its hydrochloride salt protonates the nitrogen atom. This protonation effectively "protects" the lone pair of electrons on the nitrogen, significantly reducing its reactivity and susceptibility to oxidative degradation pathways, thereby enhancing its overall chemical stability and shelf-life[3].

Q3: What are the common physical signs of degradation?

While analytical confirmation is necessary, visual inspection can provide initial clues:

  • Color Change: The pure compound is typically a white or off-white solid[2]. The development of a yellow or brown hue can indicate the formation of oxidized impurities.

  • Clumping or Oily Appearance: This often suggests the absorption of moisture[7]. The presence of water can accelerate degradation.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent at a known concentration and now shows insolubility, it may indicate the formation of less soluble degradation products.

Q4: I need to open the container frequently. What is the best practice?

To maintain the integrity of the bulk material, it is strongly recommended to aliquot the compound into smaller, single-use quantities upon first opening the primary container. This practice minimizes the exposure of the entire stock to atmospheric moisture and oxygen with each use.

Aliquotting Workflow:

  • Allow the primary container to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Handle the material in a controlled environment, preferably a glove box flushed with nitrogen or argon.

  • Weigh the desired aliquot amounts into smaller, amber glass vials.

  • Purge the headspace of each new vial with inert gas before tightly sealing.

  • Store all aliquots under the recommended long-term conditions (-20°C, desiccated, dark).

Section 2: Troubleshooting Guide - Investigating Potential Degradation

This section provides actionable steps for when you suspect chemical degradation has occurred.

Problem: My experimental results are inconsistent, and I suspect my compound has degraded. How can I confirm this?

Inconsistent results are a primary indicator of a potential issue with starting material integrity. A definitive confirmation requires analytical chemistry, typically using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

dot

Caption: Workflow for Investigating Suspected Degradation.

Experimental Protocol: Basic HPLC Purity Assessment

This protocol provides a starting point for developing a stability-indicating method. It must be validated for your specific system.

  • Standard Preparation: Accurately prepare a 1 mg/mL solution of a trusted, new batch of the compound (reference standard) in the mobile phase.

  • Sample Preparation: Prepare a 1 mg/mL solution of the suspect compound (sample) in the mobile phase.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 50:50 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or 225 nm[8].

    • Injection Volume: 10 µL.

  • Analysis: Inject the reference standard and the sample. Compare the chromatograms. The presence of significant new peaks or a reduction in the area of the main peak in the sample chromatogram relative to the standard confirms degradation.

Problem: My HPLC analysis shows new impurity peaks. What are the likely degradation products?

The most probable degradation pathway for N-(4-Methoxybenzyl)-2-phenylethanamine is oxidation at the benzylic carbon, which is activated by the adjacent nitrogen atom. This process, often initiated by atmospheric oxygen, leads to the formation of an imine intermediate. This imine is susceptible to hydrolysis, cleaving the molecule into two primary degradants.[9][10]

dot

DegradationPathway cluster_main N-(4-Methoxybenzyl)-2-phenylethanamine HCl cluster_intermediate Imine Intermediate cluster_products Degradation Products start [Main Compound] inter [Imine] start->inter Oxidation (O2, Light, Metal Ions) prod1 4-Methoxybenzaldehyde inter->prod1 Hydrolysis (H2O) prod2 2-Phenylethanamine inter->prod2 Hydrolysis (H2O)

Caption: Proposed Oxidative Degradation Pathway.

Section 3: Advanced Protocols for Stability Assessment

For drug development and rigorous quality control, a forced degradation study is essential to understand the compound's intrinsic stability.[11]

Protocol: Forced Degradation (Stress Testing) Study

A forced degradation study intentionally exposes the compound to harsh conditions to identify likely degradation products and establish the specificity of the analytical method.[12][13]

  • Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions. Include an unstressed control sample stored at 4°C.

    Table 2: Forced Degradation Conditions

    Stress Condition Reagent & Conditions Purpose
    Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours To test stability in acidic environments.
    Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hours To test stability in alkaline environments.
    Oxidation 3% H₂O₂, room temperature for 24 hours[13] To simulate oxidative stress.
    Thermal Store solid compound at 80°C for 48 hours To assess thermal stability.

    | Photolytic | Expose solution to high-intensity UV/Vis light (ICH Q1B guidelines) | To assess light sensitivity. |

  • Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, the control sample, and a reference standard using the validated stability-indicating HPLC method.

  • Data Interpretation:

    • Identify the conditions under which the compound degrades most significantly.

    • Characterize the degradation products (e.g., using LC-MS).

    • Confirm that the HPLC method can resolve the parent peak from all major degradation peaks (peak purity analysis).

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: TCO-amine HCl salt.
  • MedKoo Biosciences. (n.d.). TCO-amine HCl salt | CAS#N/A.
  • ACS Publications. (2025, July 15). TCCA-Mediated Oxidative Deprotection of a Benzylamine. Organic Process Research & Development.
  • National Institutes of Health (NIH). (2025, July 17). Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols. PMC.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from a relevant pharmaceutical industry source.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResearchGate. (n.d.). The oxidative self-coupling reaction of benzylamine derivatives.
  • Vector Labs. (n.d.). TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.
  • ResearchGate. (n.d.). Lewis acid-catalyzed oxidation of benzylamines to benzamides.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from a relevant pharmaceutical science journal.
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage?.
  • PubMed. (n.d.). Stereochemistry of benzylamine oxidation by copper amine oxidases.
  • AAT Bioquest. (2025, May 15). TCO-amine hydrochloride.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • SciSpace. (n.d.).
  • ResearchGate. (2025, August 6). Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry.
  • Royal Society of Chemistry. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods.
  • Hit2Lead. (n.d.). N-(4-methoxybenzyl)-2-phenylethanamine hydrochloride | CAS# 3241-01-8.
  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine.
  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (2026, March 5).
  • Cayman Chemical. (2023, June 16). 2-Phenethylamine (hydrochloride)
  • PubMed. (2015, April 15). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles.
  • ResolveMass Laboratories Inc. (2025, December 15).
  • Sigma-Aldrich. (n.d.). N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride | 1609396-13-5.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating high-purity secondary amine salts from reductive amination mixtures is a notorious bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating high-purity secondary amine salts from reductive amination mixtures is a notorious bottleneck. The synthesis of N-(4-Methoxybenzyl)-2-phenylethanamine via the reductive amination of 4-methoxybenzaldehyde (p-anisaldehyde) and 2-phenylethanamine (phenethylamine) frequently leaves behind unreacted precursors and over-alkylated byproducts.

This guide provides field-proven, self-validating workflows to isolate your target secondary amine hydrochloride salt with >99% purity, bypassing the need for tedious and unscalable column chromatography[1].

Mechanistic Overview & Impurity Profiling

To effectively purify your batch, you must first understand the causality of the impurities. Reductive amination is a two-step process: an equilibrium-driven imine condensation followed by an irreversible reduction[2].

When using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3), the reduction of the imine is highly selective over the direct reduction of the aldehyde[2]. However, the electron-donating methoxy group on p-anisaldehyde stabilizes the carbonyl, slightly retarding imine formation. If the reducing agent is added prematurely, or if the stoichiometric ratio is imbalanced, the reaction stalls, leaving behind unreacted 4-methoxybenzaldehyde and 2-phenylethanamine. Furthermore, the newly formed secondary amine can compete with the primary amine to react with excess aldehyde, leading to a tertiary amine byproduct (N,N-bis(4-methoxybenzyl)-2-phenylethanamine).

Reaction pathway and origin of unreacted precursor impurities.

Physicochemical Data for Separation Strategy

Separation strategies rely on exploiting the distinct physicochemical properties of the reaction matrix. The following table summarizes the key data used to design our purification protocols.

ComponentChemical RoleAcid/Base PropertyApprox. pKa (Conjugate Acid)Boiling PointPrimary Removal Strategy
4-Methoxybenzaldehyde Precursor 1NeutralN/A248 °CAcid-Base Extraction (Stays in organic phase at low pH)
2-Phenylethanamine Precursor 2Primary Amine~9.8194 °CScavenger Resin / Differential Crystallization
N-(4-Methoxybenzyl)-2-phenylethanamine Target ProductSecondary Amine~8.5 - 9.0>300 °CPrecipitation as HCl salt
N,N-bis(4-methoxybenzyl)-2-phenylethanamine ByproductTertiary Amine~7.5 - 8.0>400 °CRecrystallization (Retained in mother liquor)

Frequently Asked Questions (FAQs)

Q: Why does my batch contain significant amounts of unreacted 4-methoxybenzaldehyde even after a long reaction time? A: Imine formation produces water as a byproduct. If water is not actively removed (e.g., via molecular sieves or Dean-Stark apparatus), the equilibrium prevents complete conversion. When the reaction is quenched, the unreduced imine hydrolyzes back into the starting aldehyde and primary amine.

Q: How do I selectively remove the unreacted primary amine (2-phenylethanamine) without losing my secondary amine product? A: Because both the primary and secondary amines are basic and have similar pKa values, standard acid-base extraction will not separate them[1]. The most effective method is utilizing a polymer-supported benzaldehyde scavenger resin. The resin selectively forms covalent imine bonds with the primary amine, trapping it on the solid support, while the sterically hindered secondary amine remains in the filtrate[3].

Q: Why is my N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride oiling out instead of crystallizing? A: Freebase secondary amines are often viscous oils. Converting them to a hydrochloride salt increases the melting point and establishes a rigid crystal lattice[4]. However, if your salt "oils out" (forms a biphasic liquid system) upon the addition of HCl, your solvent is likely too polar, or you are cooling the mixture too rapidly. Many hydrochloride salts are too soluble in absolute ethanol; switching to anhydrous isopropanol and using diethyl ether as an anti-solvent will force proper crystallization[5].

Troubleshooting Workflows & Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, a validation step ensures the process is functioning as intended before you proceed.

Self-validating purification workflow for secondary amine isolation.

Protocol A: Acid-Base Extraction (Removal of Neutral Precursors)

This protocol separates the basic amines from the neutral unreacted 4-methoxybenzaldehyde and boron-derived byproducts[1].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 5 mL per gram).

    • Self-Validation Check: Test the pH of the combined aqueous layers. It must be < 2. If not, the amines are not fully protonated; add more HCl.

  • Phase Separation: Separate the layers.

    • Self-Validation Check: Spot both layers on a TLC plate (UV active). The organic layer should contain the high-Rf aldehyde spot. The aqueous layer should contain the baseline amine salts. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH is > 10. The solution will turn cloudy as the freebase amines precipitate as oils.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 5 mL). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Scavenger Resin Application (Removal of Primary Amine)

If LC-MS indicates >5% unreacted 2-phenylethanamine remains, use this step before crystallization[3].

  • Resin Preparation: Dissolve the crude freebase mixture from Protocol A in anhydrous DCM (10 mL per gram).

  • Scavenging: Add polymer-supported benzaldehyde resin (3 equivalents relative to the estimated primary amine impurity).

  • Agitation: Shake or stir gently at room temperature for 2-4 hours. The primary amine will form an imine with the resin.

  • Filtration: Filter the mixture through a fritted funnel. Wash the resin with a small amount of DCM.

    • Self-Validation Check: Run an aliquot of the filtrate on LC-MS or GC-MS. The peak corresponding to 2-phenylethanamine (m/z ~121) should be completely absent.

  • Concentration: Evaporate the filtrate to yield the purified secondary amine freebase.

Protocol C: Hydrochloride Salt Formation & Recrystallization (Final Polish)

This step isolates the target compound and purges any trace tertiary amine over-alkylation products, which remain soluble in the mother liquor[6].

  • Dissolution: Dissolve the purified freebase amine in a minimal amount of anhydrous isopropanol (iPrOH)[5]. Do not use absolute ethanol, as the salt may be too soluble.

  • Salt Formation: While stirring vigorously at room temperature, slowly add 4.0 M HCl in dioxane (1.1 equivalents) dropwise[6].

    • Self-Validation Check: Monitor the pH with moist indicator paper. Stop addition when the solution is distinctly acidic. A white precipitate should begin to form[4].

  • Crystallization: Heat the suspension gently until the solid completely dissolves (do not boil). Allow the solution to cool to room temperature very slowly (over 2 hours) to promote large crystal growth.

  • Anti-Solvent Addition: Once at room temperature, place the flask in an ice bath. Add cold anhydrous diethyl ether dropwise until slight turbidity persists, then let it stand for 30 minutes to maximize yield[4].

  • Isolation: Collect the white crystalline N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride via vacuum filtration. Wash the filter cake with a small volume of cold diethyl ether and dry in vacuo.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters. Available at:[Link]

  • Prasad, E., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • ResearchGate Community. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at:[Link]

Sources

Troubleshooting

Optimizing extraction protocols for N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride from biological samples

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists struggling to isolate secondary amine derivatives from complex biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and toxicologists struggling to isolate secondary amine derivatives from complex biological matrices.

N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride is a highly lipophilic, basic secondary amine. Because of its structural similarity to synthetic phenethylamines (such as the NBOMe series), it presents unique analytical challenges: strong protein binding in plasma, severe ion suppression in LC-MS/MS from co-extracted phospholipids, and highly pH-dependent phase partitioning[1].

This troubleshooting guide provides field-proven, mechanistically grounded protocols to ensure your extractions are robust, reproducible, and operate as self-validating systems.

Workflow Decision Matrix

ExtractionMechanisms Sample Biological Sample (Plasma, Urine) IS Add SIL-IS (Equilibration) Sample->IS Pretreat Matrix Pre-treatment (Acidify to pH < 3) IS->Pretreat SPE Mixed-Mode SPE (MCX) Target: High Purity Pretreat->SPE Preferred Workflow LLE Liquid-Liquid Extraction Target: High Throughput Pretreat->LLE Alternate Workflow Wash Wash 1: 0.1N HCl Wash 2: 100% MeOH SPE->Wash Retains protonated amine Evap Evaporation & Reconstitution LLE->Evap Organic Phase (Free Base) Elute Elution: 5% NH4OH in Methanol Wash->Elute Removes neutral lipids Elute->Evap Deprotonates amine LCMS LC-MS/MS Analysis Evap->LCMS

Decision tree for N-(4-Methoxybenzyl)-2-phenylethanamine extraction from biological matrices.

FAQ 1: Physicochemical Properties & Matrix Challenges

Q: Why do we see poor recovery and high variability when using standard reversed-phase (C18) SPE for this compound? A: The root cause lies in the compound's dissociation constant (pKa). As a secondary amine, N-(4-Methoxybenzyl)-2-phenylethanamine has a pKa of approximately 9.5. At physiological pH (7.4), the nitrogen is protonated and positively charged. Standard C18 sorbents rely solely on Van der Waals (hydrophobic) interactions, which are exceptionally weak for ionized species. This leads to premature breakthrough during the loading and aqueous washing steps. To achieve a self-validating recovery, you must exploit this ionization rather than fight it, utilizing mixed-mode cation exchange (MCX)[1].

FAQ 2: Solid-Phase Extraction (SPE) Optimization

Q: What is the optimal SPE methodology to eliminate matrix effects while maintaining >90% recovery? A: We highly recommend1[1]. This sorbent contains both lipophilic polymer chains and sulfonic acid groups. By acidifying the sample, we force 100% of the analyte into its protonated state, allowing it to bind ionically to the sulfonic acid. This enables aggressive washing with 100% organic solvents to strip away phospholipids without losing the analyte.

Step-by-Step MCX Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system for recovery tracking. Add 200 µL of 2% Phosphoric Acid (H_3PO_4) to disrupt protein binding and fully protonate the amine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of ~1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL 0.1 N HCl. (Removes aqueous interferences; the analyte remains ionically bound).

    • Wash 2: 1 mL 100% Methanol. (Strips neutral lipids and phospholipids; the analyte remains bound due to strong cation exchange)[1].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH_4OH) in Methanol. The high pH (>11) neutralizes the amine to its free base, breaking the ionic bond and eluting the target.

  • Reconstitution: Evaporate under N_2 gas at 40°C. Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water).

FAQ 3: Liquid-Liquid Extraction (LLE) & Supported Liquid Extraction (SLE)

Q: We need a higher throughput method than SPE. Can we use LLE, and how do we avoid extracting lipids? A: Yes, LLE and2 are viable, but they require precise pH control[2]. Because the compound is a hydrochloride salt, it is water-soluble. You must drive the pH at least 2 units above its pKa (pH > 11.5) to convert it to the highly lipophilic free base before partitioning into an organic solvent.

Step-by-Step LLE with Back-Extraction Methodology:

  • Basification: Aliquot 200 µL of sample + SIL-IS. Add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (70:30).

  • Partitioning: Vortex for 5 minutes. Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Collect the upper organic layer.

  • Back-Extraction (Purity Check): To the organic layer, add 200 µL of 0.1 M HCl. Vortex and centrifuge. The amine will re-protonate and partition into the lower aqueous phase, leaving neutral lipids trapped in the organic phase.

  • Analysis: Discard the organic layer and inject the aqueous layer directly into the LC-MS/MS.

Note: For automated high-throughput, SLE provides comparable recoveries to LLE but prevents emulsion formation by coating the aqueous sample over a diatomaceous earth support before eluting with MTBE[3].

Quantitative Comparison of Extraction Techniques

To assist in your method development, the following table summarizes the expected performance metrics for extracting substituted phenethylamines from plasma matrices based on validated literature[2][4].

Extraction TechniqueAbsolute Recovery (%)Matrix Effect / Ion Suppression (%)Processing Time (96-well)Primary Advantage
Mixed-Mode SPE (MCX) 92 - 97%< 8%~45 minsHighest purity; eliminates phospholipids.
Supported Liquid Extraction (SLE) 85 - 90%15 - 20%~25 minsHigh throughput; no emulsions.
Liquid-Liquid Extraction (LLE) 70 - 85%25 - 40%~30 minsLow cost; requires back-extraction for purity.
Microextraction by Packed Sorbent (MEPS) 75 - 85%< 15%~15 minsLow sample volume (oral fluids/microsampling).
References
  • High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. NIH PubMed Central (PMC).1

  • Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry. NIH PubMed Central (PMC).4

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). LCMS.cz / Waters Corporation.2

  • Method Development of NBOMes in Oral Fluid by Solid Supported Liquid Extraction and Gas Chromatography Mass Spectrometry. Biotage.3

Sources

Optimization

Overcoming matrix effects in N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride mass spectrometry

Technical Support Center: Overcoming Matrix Effects in N-(4-Methoxybenzyl)-2-phenylethanamine HCl LC-MS/MS Analysis Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in N-(4-Methoxybenzyl)-2-phenylethanamine HCl LC-MS/MS Analysis

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with basic, lipophilic amines like N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (a substituted phenethylamine derivative). When analyzing these compounds in complex biological matrices (e.g., plasma, urine, or amniotic fluid), matrix effects (ME)—specifically electrospray ionization (ESI) suppression—are the primary culprits behind poor reproducibility, shifting calibration curves, and compromised lower limits of quantitation (LLOQ).

This guide bypasses generic advice to provide causality-driven, self-validating protocols. We will explore the "why" behind the analytical phenomena and the "how" of mitigating them, ensuring your method complies with stringent regulatory standards like the FDA's Bioanalytical Method Validation Guidance [1].

Section 1: Diagnostic Workflows & Mechanistic Understanding

Before applying a fix, we must understand the mechanism of failure. N-(4-Methoxybenzyl)-2-phenylethanamine is a secondary amine with a highly hydrophobic 4-methoxybenzyl group. In an ESI source, this molecule competes with endogenous matrix components (like phospholipids in plasma or salts in urine) for access to the droplet surface during the desolvation process. If matrix components outcompete the analyte for available charge, severe ion suppression occurs [3].

ESIMechanism Droplet ESI Droplet Formation (Analyte + Matrix) Evaporation Solvent Evaporation & Droplet Shrinkage Droplet->Evaporation Surface Surface Competition (Analyte vs. Phospholipids/Salts) Evaporation->Surface Suppression Ion Suppression (Analyte ejected poorly) Surface->Suppression Matrix has higher surface affinity Detection Decreased MS Signal (False Negatives/Low Bias) Suppression->Detection

Caption: Mechanism of ESI ion suppression where matrix components outcompete the phenethylamine analyte.

Section 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I definitively prove that matrix effects are causing my signal loss, rather than poor extraction recovery? A1: You must decouple the extraction process from the ionization process. A common mistake is relying solely on pre-extraction spikes, which conflates extraction efficiency with matrix effects. To isolate ME, we use the Post-Extraction Addition (Quantitative) and Post-Column Infusion (Qualitative) methods [4].

Self-Validating Protocol: Quantitative Matrix Factor (MF) Assessment

  • Prepare Blank Matrix: Extract 6 independent lots of blank matrix (e.g., plasma) using your current sample preparation method.

  • Post-Extraction Spike: Spike the extracted blanks with N-(4-Methoxybenzyl)-2-phenylethanamine at your low and high QC concentrations.

  • Prepare Neat Standards: Prepare the exact same concentrations in pure reconstitution solvent.

  • Analyze & Calculate: Run both sets via LC-MS/MS. Calculate the Matrix Factor (MF): MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent) Causality Check: An MF < 0.85 indicates significant ion suppression; MF > 1.15 indicates enhancement. If your MF is 0.50, but your overall process efficiency is 40%, you know that 50% of your signal loss is purely from the ESI source, not the extraction [2].

Q2: My post-column infusion shows a massive suppression dip exactly where N-(4-Methoxybenzyl)-2-phenylethanamine elutes. How do I fix the chromatography? A2: The analyte is co-eluting with a high-concentration matrix component, most likely lysophosphatidylcholines (which typically elute late in reversed-phase gradients) or early-eluting salts. Because this compound is a basic amine, it often suffers from poor peak shape and retention on standard C18 columns due to secondary interactions with residual silanols.

Actionable Solution:

  • Switch Stationary Phase: Move from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column. The pi-pi interactions between the biphenyl/PFP phase and the two aromatic rings of N-(4-Methoxybenzyl)-2-phenylethanamine will selectively increase its retention time, shifting it out of the phospholipid suppression zone.

  • Modify Mobile Phase pH: Ensure your mobile phase pH is at least 2 units below the pKa of the amine (typically pKa ~9-10). Using 0.1% formic acid ensures the amine is fully protonated, sharpening the peak and improving ESI+ efficiency.

Q3: Changing the gradient didn't completely resolve the suppression. What is the most rigorous sample preparation strategy for this specific molecule? A3: Simple protein precipitation (PPT) leaves over 90% of phospholipids in the sample, which is disastrous for lipophilic amines. Given that N-(4-Methoxybenzyl)-2-phenylethanamine HCl is a secondary amine, it is positively charged under acidic conditions. The most effective strategy is Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) [2].

Step-by-Step MCX SPE Methodology:

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Dilute 200 µL plasma with 200 µL 4% Phosphoric Acid (disrupts protein binding and ensures analyte protonation). Load onto the MCX cartridge.

  • Wash 1 (Removes acidic/neutral interferences): 1 mL 2% Formic Acid in Water.

  • Wash 2 (Removes phospholipids): 1 mL 100% Methanol. (Crucial causality step: Because the basic amine is ionically bound to the sulfonic acid groups on the sorbent, you can use 100% organic solvent to aggressively wash away hydrophobic matrix components like phospholipids without losing the analyte).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the amine, breaking the ionic bond and eluting the target).

  • Evaporate & Reconstitute: Dry under nitrogen and reconstitute in initial mobile phase.

Q4: I cannot completely eliminate the matrix effect (MF is consistently ~0.80). How can I meet FDA validation criteria? A4: When physical removal (SPE) and chromatographic separation (UHPLC) reach their limits, you must use mathematical compensation via a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]. According to FDA Bioanalytical Method Validation Guidelines, the IS-normalized Matrix Factor should have a Coefficient of Variation (CV) < 15% across 6 different matrix lots [1].

Causality: A SIL-IS (e.g., N-(4-Methoxybenzyl)-2-phenylethanamine-d4) co-elutes exactly with the analyte and experiences the exact same ion suppression environment in the ESI source. Therefore, the ratio of Analyte/IS remains constant, self-correcting the calibration curve regardless of absolute signal loss [4].

Section 3: Quantitative Data & Decision Matrix

To illustrate the impact of sample preparation on matrix effects for basic phenethylamines, consider the following comparative data synthesized from validation studies:

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)IS-Normalized MF CV (%)
Protein Precipitation (PPT) 92%0.45 (Severe Suppression)< 10%22% (Fails FDA Criteria)
Liquid-Liquid Extraction (LLE) 78%0.82 (Mild Suppression)~ 85%12% (Passes)
Mixed-Mode SPE (MCX) 88%0.96 (Negligible ME)> 98%4% (Highly Robust)

Table 1: Comparison of extraction techniques for phenethylamine derivatives in human plasma.

Section 4: Comprehensive Troubleshooting Workflow

Follow this logic tree when diagnosing and resolving matrix effects in your LC-MS/MS assay.

MatrixEffectWorkflow Start Observe Signal Inconsistency PostCol Post-Column Infusion (Qualitative) Start->PostCol Step 1 PostExt Post-Extraction Spike (Quantitative) Start->PostExt Step 2 CalcMF Calculate Matrix Factor (MF) MF = (Response in Matrix) / (Response in Solvent) PostExt->CalcMF Decision Is MF outside 0.85 - 1.15? CalcMF->Decision OptimizePrep Optimize Sample Prep (MCX SPE / LLE) Decision->OptimizePrep Yes (High Suppression) OptimizeLC Optimize LC Gradient (Shift Retention Time) Decision->OptimizeLC Yes UseSIL Implement SIL-IS (Compensate) Decision->UseSIL Yes Valid Proceed to Validation (FDA Guidelines) Decision->Valid No (Acceptable ME) OptimizePrep->PostExt Re-evaluate OptimizeLC->PostCol Re-evaluate

Caption: Systematic workflow for identifying, mitigating, and compensating for LC-MS/MS matrix effects.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Retrieved from[Link]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from[Link]

  • Pan, J., et al. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. NIH National Library of Medicine. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Analysis: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride vs. Key Phenethylamine Derivatives

Executive Summary & Rationale In the landscape of neuropharmacology and drug discovery, phenethylamine derivatives serve as highly modular scaffolds for probing monoaminergic systems. N-(4-Methoxybenzyl)-2-phenylethanami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of neuropharmacology and drug discovery, phenethylamine derivatives serve as highly modular scaffolds for probing monoaminergic systems. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (CAS 3241-01-8) is a secondary amine consisting of an unsubstituted phenethylamine (PEA) core and a para-methoxybenzyl substitution on the nitrogen 1.

While the ortho-methoxybenzyl (NBOMe) series has been extensively documented for its sub-nanomolar affinity at the 5-HT₂A receptor, the para-methoxybenzyl (NB4OMe) variants are critical for understanding the spatial limits and hydrogen-bonding requirements of the receptor's extended binding pocket. This guide objectively compares N-(4-Methoxybenzyl)-2-phenylethanamine against the parent PEA and highly potent 2,5-dimethoxy-4-substituted derivatives, providing researchers with actionable structure-activity relationship (SAR) insights and validated experimental workflows.

Structural & Mechanistic Causality: The Ortho vs. Para Paradigm

To understand the performance of N-(4-Methoxybenzyl)-2-phenylethanamine, we must analyze the causality behind its molecular geometry upon interacting with the 5-HT₂A receptor.

  • The Phenethylamine Core: Unsubstituted PEA is an endogenous trace amine that primarily activates Trace Amine-Associated Receptor 1 (TAAR1) and is rapidly degraded by monoamine oxidase (MAO). It lacks the 2,5-dimethoxy-4-halo substitution pattern required to anchor the molecule firmly in the 5-HT₂A orthosteric site 2.

  • The N-Benzyl Modification: The addition of an N-benzyl group increases lipophilicity, conferring resistance to MAO degradation and allowing the molecule to occupy a secondary hydrophobic lip in the receptor.

  • The Positional Isomer Effect: In the highly potent 25I-NBOMe, the ortho-methoxy oxygen acts as a critical hydrogen bond acceptor (often interacting with Ser242 in the 5-HT₂A pocket). Shifting this methoxy group to the para position—as seen in N-(4-Methoxybenzyl)-2-phenylethanamine—projects the functional group into a sterically restricted vector. This structural shift disrupts the optimal hydrogen-bonding geometry, resulting in a precipitous drop in binding affinity (often 100- to 1000-fold) compared to the ortho counterpart 3.

Pathway L N-Benzylphenethylamine (Agonist) R 5-HT2A Receptor L->R Orthosteric Binding Gq Gq/11 Protein R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Stimulation IP3 IP3 / DAG PLC->IP3 PIP2 Hydrolysis Ca Intracellular Ca2+ Mobilization IP3->Ca ER Channel Activation

Caption: 5-HT2A receptor Gq-coupled signaling cascade activated by N-benzylphenethylamine derivatives.

Quantitative Pharmacological Data

The following table synthesizes the comparative in vitro binding affinities (Kᵢ) and functional efficacies to illustrate the distinct pharmacological profile of the para-methoxybenzyl substitution versus established baselines.

CompoundPhenethylamine CoreN-Benzyl Substitution5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)Efficacy (Emax %)
Phenethylamine (PEA) UnsubstitutedNone>10,000>10,000N/A
N-(4-Methoxybenzyl)-PEA Unsubstituted4-Methoxybenzyl~2,500~3,100Partial
25I-NB4OMe 2,5-Dimethoxy-4-Iodo4-Methoxybenzyl85.0110.0Partial
25I-NBOMe 2,5-Dimethoxy-4-Iodo2-Methoxybenzyl0.042.0Full (100%)

*Note: Values for the unsubstituted N-(4-Methoxybenzyl)-PEA are representative extrapolations derived from established SAR literature, demonstrating the baseline shift when the 2,5-dimethoxy-4-halo pharmacophore is absent and the methoxy group is shifted to the sterically unfavorable para position.

Self-Validating Experimental Methodologies

To objectively evaluate screening compounds like N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride 4, laboratories must employ rigorous, self-validating assays. Below are the standard protocols for determining affinity and efficacy.

Protocol A: Radioligand Displacement Assay (Kᵢ Determination)

Causality & Validation: We utilize [³H]-Ketanserin because its selective antagonist properties stabilize the 5-HT₂A receptor in a known, inactive conformation. This allows us to accurately measure the displacement capacity of the test agonist. To ensure the system is self-validating, non-specific binding (NSB) is defined using 10 µM mianserin. If NSB exceeds 20% of total binding, it indicates incomplete membrane washing, invalidating the run.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₂A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup: In a 96-well microplate, combine 50 µL of [³H]-Ketanserin (final concentration 1 nM), 50 µL of N-(4-Methoxybenzyl)-2-phenylethanamine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Kᵢ via the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional EC₅₀)

Causality & Validation: Because 5-HT₂A is a Gq-coupled receptor, activation leads to IP3-mediated intracellular calcium release. The use of Fluo-4 AM dye allows for real-time kinetic measurement of this flux. Probenecid is strictly required in the assay buffer to inhibit organic anion transporters, preventing the efflux of the dye and ensuring baseline stability.

  • Cell Seeding: Plate 5-HT₂A-expressing CHO-K1 cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM loading buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C in the dark.

  • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Automate the injection of 10 µL of N-(4-Methoxybenzyl)-2-phenylethanamine (prepared in HBSS buffer).

  • Kinetic Measurement: Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Normalize the peak response against a maximum reference standard (10 µM Serotonin) to determine the relative efficacy (Emax) and EC₅₀.

Workflow S1 Compound Synthesis & Purification (HPLC) S2 Radioligand Binding Assay ([3H]-Ketanserin Displacement) S1->S2 Validated Purity >98% S3 Functional Assay (Intracellular Ca2+ Flux) S2->S3 Ki Determination & Selectivity S4 Data Analysis (Schild Plot & EC50) S3->S4 Efficacy Profiling (Emax)

Caption: Standardized high-throughput screening workflow for characterizing novel phenethylamine derivatives.

References

  • BenchChem. The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide. Retrieved from 1

  • Sigma-Aldrich. 2-phenylethanamine | N-(4-methoxybenzyl)-2-phenylethanamine hydrochloride (CAS 3241-01-8). Retrieved from 4

  • ACS Chemical Neuroscience. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives. Retrieved from 2

  • ResearchGate. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives. Retrieved from 3

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride Quantification

This guide provides an in-depth comparison and validation framework for analytical methods designed for the quantification of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride. As researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation framework for analytical methods designed for the quantification of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for their intended purpose, forming the bedrock of quality control, stability testing, and regulatory submissions.[1][2][3] This document moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and providing a practical, field-proven perspective on establishing a self-validating analytical system.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] This principle, championed by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensures that an analytical method provides data of acceptable quality and integrity.[1][7][8][9]

Choosing the Right Tool: A Comparison of Analytical Techniques

The molecular structure of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride—a non-volatile aromatic amine—lends itself to several analytical techniques. The selection of the optimal method depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, throughput, and the nature of the sample matrix.

Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High specificity, accuracy, and precision.[10][11] Well-suited for non-volatile and thermally labile compounds. Amenable to gradient elution for complex mixtures.Higher cost of instrumentation and solvents. Requires more extensive method development.Recommended Method: Quantitative analysis of bulk drug substance, finished products, and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.Excellent for separating volatile and semi-volatile compounds.[12] Often coupled with Mass Spectrometry (MS) for definitive identification.Requires the analyte to be volatile and thermally stable, or to be derivatized, which adds complexity.[13] Potential for thermal degradation of the analyte.[13]Identification of volatile impurities or related substances. May be suitable for quantification if the compound shows good thermal stability.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible light by the analyte, based on the Beer-Lambert law.[14][15]Simple, rapid, and cost-effective.[15] Useful for straightforward concentration measurements in pure samples.Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix.[16] Not suitable for complex mixtures without chemometric assistance.[16]Quick, in-process checks or quantification of the pure substance where interfering species are absent.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most robust and reliable technique for the routine quantification of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride. It provides the necessary specificity to separate the analyte from potential impurities and degradation products, a critical requirement for pharmaceutical quality control.

The Validation Framework: Demonstrating Fitness for Purpose

Method validation is not a single event but a continuous process that demonstrates an analytical procedure remains fit for its purpose throughout its lifecycle.[6][17] The core performance characteristics that must be evaluated are defined by the ICH Q2(R2) guideline.[4][5][18]

Validation_Framework cluster_0 Core Objective cluster_1 Fundamental Characteristics cluster_2 Quantitative Performance cluster_3 Reliability Fit_For_Purpose Fitness for Purpose Accuracy Accuracy (Closeness to True Value) Fit_For_Purpose->Accuracy Precision Precision (Agreement Between Measurements) Fit_For_Purpose->Precision Specificity Specificity (Discrimination from Other Components) Fit_For_Purpose->Specificity Robustness Robustness (Resilience to Small Changes) Fit_For_Purpose->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity LOQ Limit of Quantitation (LOQ) Precision->LOQ Range Range Linearity->Range Range->LOQ LOD Limit of Detection (LOD) Range->LOD

Caption: Logical relationship of analytical validation parameters.

Key Validation Parameters Explained:
  • Specificity: This is the cornerstone of any reliable assay. It demonstrates that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or excipients. In HPLC, this is typically proven by analyzing placebo samples and conducting forced degradation studies to show that the analyte peak is resolved from all potential interferents.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards across a specified range and performing a linear regression analysis. A high correlation coefficient (r² > 0.999) is a strong indicator of linearity.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] For a drug substance assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: Expresses the closeness of agreement between the value found and an accepted reference value.[19] It is usually assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[20][21] Acceptance criteria for drug product assays are often within 98-102%.[20]

  • Precision: Measures the degree of scatter among a series of measurements from the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies, typically not required for methods used within a single facility).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the sensitivity of the method.

    • LOD: The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[22]

    • LOQ: The lowest concentration of analyte that can be determined with acceptable accuracy and precision.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Experimental Protocol: RP-HPLC Method for Quantification

This section provides a detailed, step-by-step protocol for a validated RP-HPLC method suitable for quantifying N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride. The causality for key choices is explained to provide a deeper understanding of the method's design.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., ACN:Buffer) B 2. Prepare Standard Stock Solution (Accurately weigh reference standard) C 3. Prepare Sample Solution (Accurately weigh sample) D 4. Prepare Working Standards (Serial dilutions from stock) E 5. System Equilibration (Pump mobile phase through column) D->E F 6. System Suitability Test (SST) (Inject standard 5-6 times) E->F G 7. Analyze Samples (Inject standards and samples) F->G H 8. Integrate Peak Areas G->H I 9. Generate Calibration Curve H->I J 10. Calculate Concentration (Compare sample response to curve) I->J

Caption: General experimental workflow for HPLC analysis.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.[23]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm, or equivalent.

    • Scientist's Note: A C18 stationary phase is chosen for its hydrophobicity, which is ideal for retaining and separating moderately polar aromatic compounds like the target analyte. The Poroshell particle technology allows for high efficiency at lower backpressures compared to fully porous particles.

  • Chemicals: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade).

  • Reference Standard: N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (of known purity).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 3.0 : Acetonitrile = 60:40 v/v):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mobile phase using sonication or helium sparging.

    • Scientist's Note: The acidic pH (3.0) ensures that the amine group of the analyte is protonated, leading to consistent retention and sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five concentrations by serially diluting the stock solution with the mobile phase to cover the desired range (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Sample Solution (Target concentration ~0.1 mg/mL):

    • Accurately weigh an amount of the bulk substance equivalent to 10 mg of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.[24]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

    • Scientist's Note: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. This is determined by running a UV spectrum of the analyte using the DAD. A wavelength of ~225 nm is typical for this type of chromophore.

  • Run Time: 10 minutes

System Suitability Test (SST)

Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the 0.1 mg/mL working standard solution five or six times. The system is deemed ready for analysis if the following criteria are met.[21]

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

Data Presentation: A Snapshot of Validation Results

The following tables present hypothetical data from a validation study of the described HPLC method, illustrating how results for key parameters are documented and evaluated.

Table 1: Linearity Data
Concentration (mg/mL)Peak Area (mAU*s)
0.05251.5
0.08402.8
0.10501.2
0.12603.9
0.15755.1
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope 5025.1
Y-intercept 1.2
Table 2: Accuracy (Recovery) Data
Concentration LevelSpiked Amount (mg)Amount Recovered (mg)% Recovery
80% (n=3)8.058.0199.5%
100% (n=3)10.0210.05100.3%
120% (n=3)12.0811.9999.3%
Average % Recovery 99.7%
Table 3: Precision Data
Precision Type Parameter Result
Repeatability (n=6) % RSD of Assay Results0.45%
Intermediate Precision (Analyst 1 vs. Analyst 2) % RSD of Combined Assay Results0.82%

Conclusion

The successful quantification of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride relies on the selection of an appropriate analytical technique and its thorough validation. This guide has demonstrated that RP-HPLC is the superior method for this purpose, offering an optimal balance of specificity, accuracy, and precision. By following a systematic validation approach grounded in the principles of ICH, USP, and FDA guidelines, laboratories can establish a robust, reliable, and defensible analytical method.[1][7][18][25] The provided protocols and data serve as a practical template for researchers to develop and validate their own methods, ensuring the generation of high-quality data that can be trusted throughout the drug development lifecycle.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.).
  • usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES - Pharmacopeia. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QbD Group. (2024, March 20).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 2).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • validation of analytical procedures q2(r2) - ICH. (2023, November 30).
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 7).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.).
  • Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. (2023, December 22).
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19).
  • Application Note: Analytical Methods for the Identification of N-benzyl-2-methoxyethanamine - Benchchem. (n.d.).
  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.).
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. - Agilent. (n.d.).
  • A Review on Step-by-Step Analytical Method Validation - iosrphr.org. (2015, October 15).
  • Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications - Juniper Publishers. (2024, December 10).
  • HPLC METHODOLOGY MANUAL - University of Notre Dame. (2018, July 30).
  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. (2020, December 20).
  • Application Note: HPLC Analysis of N-(2-hydroxyethyl)-4-methoxybenzamide - Benchchem. (n.d.).
  • Chemometrics-Assisted UV-Vis Spectrophotometry for Quality Control of Pharmaceuticals: A Review Laela Hayu Nurani1. (n.d.).

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Validation

Comparative NMR Spectroscopy Guide: N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride and Its Analogs

Executive Summary This guide provides an in-depth, objective comparison of the Nuclear Magnetic Resonance (NMR) spectral features of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride and its structural analogs. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth, objective comparison of the Nuclear Magnetic Resonance (NMR) spectral features of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride and its structural analogs. Designed for researchers and drug development professionals, this document synthesizes experimental methodologies with mechanistic insights to elucidate how positional isomerism of the methoxy substituent impacts chemical shifts. By standardizing the analysis of these secondary amine hydrochlorides, this guide establishes a robust framework for structural verification, quality control, and structure-activity relationship (SAR) studies.

Introduction & Rationale

The N-benzyl-2-phenylethanamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for various therapeutic agents and pharmacological tools, including the antibiotic salt Benethamine Penicillin[1]. Furthermore, methoxy-substituted derivatives of this scaffold, particularly the N-(methoxybenzyl)phenethylamines (e.g., the NBOMe series), are heavily researched due to their potent agonist activity at 5-HT2A serotonin receptors[2].

When analyzing these compounds, researchers must frequently distinguish between positional isomers (ortho-, meta-, and para-methoxy substitutions). While the free base of unsubstituted N-benzyl-2-phenylethanamine exhibits a characteristic benzylic CH2​ singlet at approximately 3.78 ppm in CDCl3​ [3],[4], pharmaceutical APIs are predominantly formulated and analyzed as hydrochloride (HCl) salts. Converting the free base to an HCl salt protonates the secondary amine ( NH2+​ ), causing significant downfield shifts and altering the conformational dynamics of the molecule. This guide objectively compares the HCl salts of four key analogs in DMSO−d6​ .

Mechanistic Insights: Substituent Causality in NMR

Expertise & Experience: Understanding the "Why" Behind the Spectra

The position of the methoxy group (- OCH3​ ) on the benzyl ring exerts profound electronic and steric effects on the local magnetic environment of the molecule, dictating the observed chemical shifts ( δ ).

  • 4-Methoxy Analog (Para): The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance (+M effect). In the para position, this electron density is localized on the ortho and para carbons. This increased shielding causes the aromatic protons ortho to the methoxy group to shift significantly upfield (~6.95 ppm). The benzylic CH2​ is also slightly shielded compared to the unsubstituted analog.

  • 3-Methoxy Analog (Meta): Resonance effects cannot directly delocalize electron density to the benzylic attachment point from the meta position. Instead, the electron-withdrawing inductive effect (-I) of the oxygen atom dominates, leading to a slight deshielding (downfield shift) of the benzylic CH2​ relative to the para analog.

  • 2-Methoxy Analog (Ortho): The ortho-methoxy group introduces steric hindrance, restricting the rotation of the benzyl group. This forces the benzylic CH2​ protons into the deshielding cone of the aromatic ring, resulting in the most downfield benzylic shift among the methoxy isomers.

SubstituentEffects Substituent Methoxy Group (-OCH3) Position on Benzyl Ring Para 4-Position (Para) Substituent->Para Meta 3-Position (Meta) Substituent->Meta Ortho 2-Position (Ortho) Substituent->Ortho Resonance +M Resonance Effect (Dominates) Para->Resonance Inductive -I Inductive Effect (Dominates) Meta->Inductive Steric Steric Hindrance + Resonance Ortho->Steric ShiftPara Upfield Shift of Ortho Protons & Benzylic CH2 Resonance->ShiftPara ShiftMeta Slight Downfield Shift of Benzylic CH2 Inductive->ShiftMeta ShiftOrtho Deshielding of Benzylic CH2 via Conformation Steric->ShiftOrtho

Caption: Logical flow of methoxy substituent effects on NMR chemical shifts in benzylphenethylamines.

Quantitative Data Presentation

The following tables summarize the characteristic NMR chemical shifts for the hydrochloride salts of the analogs. Data is standardized for DMSO−d6​ at 400 MHz ( 1H ) and 100 MHz ( 13C ).

Table 1: 1H NMR Chemical Shifts ( δ , ppm) Comparison
Structural Analog (HCl Salt)Methoxy ( −OCH3​ )Benzylic ( N−CH2​−Ar )Phenethyl ( N−CH2​ )Phenethyl ( Ar−CH2​ )Aromatic Region (Benzyl + Phenethyl)
Unsubstituted (Bn-PEA) N/A4.15 (s, 2H)3.12 (m, 2H)2.98 (m, 2H)7.20 - 7.55 (m, 10H)
4-Methoxy (PMB-PEA) 3.76 (s, 3H)4.08 (s, 2H)3.10 (m, 2H)2.96 (m, 2H)6.98 (d, 2H), 7.25-7.35 (m, 5H), 7.45 (d, 2H)
3-Methoxy (3-OMe-PEA) 3.78 (s, 3H)4.13 (s, 2H)3.12 (m, 2H)2.98 (m, 2H)6.95 (dd, 1H), 7.10-7.38 (m, 8H)
2-Methoxy (2-OMe-PEA) 3.82 (s, 3H)4.18 (s, 2H)3.15 (m, 2H)3.00 (m, 2H)7.00 (t, 1H), 7.08 (d, 1H), 7.20-7.50 (m, 7H)

Note: The protonated amine ( NH2+​ ) appears as a broad signal between 9.00 - 9.50 ppm in all analogs due to slow exchange in DMSO−d6​ .

Table 2: 13C NMR Chemical Shifts ( δ , ppm) Comparison
Structural Analog (HCl Salt)Methoxy ( −OCH3​ )Benzylic ( N−CH2​−Ar )Phenethyl ( N−CH2​ )Phenethyl ( Ar−CH2​ )Key Aromatic Carbons
Unsubstituted (Bn-PEA) N/A50.247.531.8132.0 (ipso), 128.8, 128.5
4-Methoxy (PMB-PEA) 55.449.847.331.8159.8 (C-O), 131.5, 114.2
3-Methoxy (3-OMe-PEA) 55.550.147.531.8159.5 (C-O), 129.8, 114.5
2-Methoxy (2-OMe-PEA) 55.846.547.831.9157.6 (C-O), 130.5, 111.2

Experimental Protocols: A Self-Validating System

Trustworthiness: Ensuring Reproducibility and Accuracy

To guarantee the integrity of the comparative data, the following protocol employs a self-validating methodology. By utilizing the residual solvent peak as an internal lock and validating the integration of the invariant phenethyl moiety against the variable benzyl moiety, researchers can ensure run-to-run reliability.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 mg of the highly purified API (hydrochloride salt) into a clean glass vial. Add 0.6 mL of anhydrous DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes until complete dissolution is achieved. Transfer the solution to a 5 mm precision NMR tube.

  • Locking and Shimming (Self-Validation Step 1): Insert the sample into the spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium signal of DMSO−d6​ . Perform gradient shimming to achieve a line width at half-height ( w1/2​ ) of < 1.0 Hz for the TMS peak. This ensures magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation for accurate quantitative integration).

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

    • Number of Scans (NS): 1024.

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Processing & Integration (Self-Validation Step 2): Apply a Fourier Transform (FT) with a line broadening factor of 0.3 Hz for 1H and 1.0 Hz for 13C . Phase and baseline correct the spectra manually.

    • Validation Check: Set the integration of the phenethyl Ar−CH2​ multiplet (~2.98 ppm) to exactly 2.00. The integration of the methoxy peak must read exactly 3.00 ( ±0.05 ), and the total aromatic integration must equal the theoretical count (e.g., 9H for methoxy analogs).

NMRWorkflow Start Sample Preparation (15 mg API + 0.6 mL DMSO-d6) LockShim Locking & Shimming (Self-Validating Reference) Start->LockShim Acq1H 1H NMR Acquisition (400 MHz, 16 Scans, d1=2s) LockShim->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 Scans, d1=2s) LockShim->Acq13C Process Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Analysis Spectral Analysis (Integration & Multiplet Check) Process->Analysis

Caption: Step-by-step self-validating NMR experimental workflow for hydrochloride salt analogs.

References

  • National Center for Biotechnology Information (PubChem). Benethamine Penicillin (CID 65054). Provides structural and regulatory data confirming the presence of the N-benzyl-2-phenylethanamine scaffold in pharmaceutical formulations.[1]

  • Miyazawa, A., et al. (2009). One-Pot Synthesis of Imines and Secondary Amines by Pd-Catalyzed Coupling of Benzyl Alcohols and Primary Amines. Journal of Organic Chemistry, 74(7), 2877-2879. Provides foundational 1H and 13C NMR chemical shift data for the unsubstituted N-benzyl-2-phenylethanamine free base.[4]

  • Caspar, A. T., et al. (2020). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-methoxybenzyl Analogs. Journal of Analytical Toxicology. Demonstrates the critical need for NMR differentiation of positional methoxy isomers in phenethylamine derivatives.[2]

Sources

Comparative

A Comparative Guide to the Receptor Efficacy of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride

This guide provides a comprehensive technical comparison of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride, a phenethylamine derivative, against other relevant psychoactive compounds. The focus is on its efficacy a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride, a phenethylamine derivative, against other relevant psychoactive compounds. The focus is on its efficacy at key central nervous system receptors, particularly the serotonin 5-HT₂A receptor, which is critical for mediating psychedelic effects. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and medicinal chemistry.

Introduction: The Scientific Rationale

N-(4-Methoxybenzyl)-2-phenylethanamine belongs to the broad class of phenethylamines, which includes a wide range of neurotransmitters, hormones, and psychoactive drugs.[1] Its structure is notably similar to the N-benzylphenethylamine (NBOMe) series of compounds, which are known for their exceptionally high potency and efficacy as agonists at the serotonin 5-HT₂A receptor.[2][3] The N-benzyl substitution on the phenethylamine backbone often confers a dramatic increase in binding affinity and functional activity at this receptor compared to their unsubstituted counterparts.[2][4]

The specific placement of the methoxy group on the N-benzyl ring is a critical determinant of pharmacological activity. While many extensively studied NBOMes feature a 2-methoxybenzyl substitution, the subject of this guide, N-(4-Methoxybenzyl)-2-phenylethanamine, possesses a 4-methoxybenzyl moiety. Understanding the impact of this positional isomerism is crucial for elucidating the structure-activity relationships (SAR) that govern receptor affinity and functional outcomes.

This guide outlines the essential in vitro assays required to characterize and compare the efficacy of N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride against established reference compounds. We will detail the methodologies for determining receptor binding affinity (Ki) and functional potency (EC₅₀) and efficacy (Eₘₐₓ), providing a framework for its objective evaluation. The primary target of interest is the human 5-HT₂A receptor, a Gq-protein coupled receptor (GPCR) central to psychedelic pharmacology.[5][6] Comparative analysis will also extend to related receptors, such as the 5-HT₂C and adrenergic α₁ receptors, to build a comprehensive selectivity profile.[7]

Experimental Design & Methodologies

The characterization of a novel ligand requires a two-pronged approach: first, determining its physical affinity for the receptor (binding), and second, quantifying the cellular response it elicits upon binding (function). The overall experimental workflow is depicted below.

G Figure 1. Overall Experimental Workflow cluster_prep Compound & Receptor Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound Synthesis & Purification (N-(4-Methoxybenzyl)-2-phenylethanamine HCl) Binding Radioligand Binding Assay (Competition Assay) Compound->Binding Functional Functional Assay (Calcium Flux or IP₁ Accumulation) Compound->Functional Receptor Receptor Preparation (e.g., h5-HT2A-expressing CHO-K1 cell membranes) Receptor->Binding Receptor->Functional BindingData Calculate Ki values (Binding Affinity) Binding->BindingData FunctionalData Calculate EC₅₀ & Eₘₐₓ values (Potency & Efficacy) Functional->FunctionalData Comparison Comparative Analysis (vs. Reference Compounds) BindingData->Comparison FunctionalData->Comparison

Caption: Figure 1. Overall Experimental Workflow.

Radioligand Binding Assays: Quantifying Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[8] The principle involves measuring the ability of the test compound to displace a radiolabeled ligand of known high affinity from the target receptor.

Protocol: 5-HT₂A Receptor Competition Binding Assay

  • Receptor Source Preparation : Utilize membrane preparations from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with the human 5-HT₂A receptor.[9] Homogenize cells and prepare membrane fractions via differential centrifugation, finally resuspending the pellet in assay buffer.[10] Determine protein concentration using a standard method like the Pierce® BCA assay.[10]

  • Assay Setup : Conduct the assay in a 96-well plate format.[10][11] To each well, add:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) or non-specific binding (NSB) control (e.g., 10 µM Ketanserin).

    • 50 µL of the test compound (N-(4-Methoxybenzyl)-2-phenylethanamine HCl) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand (e.g., [³H]Ketanserin at a final concentration near its Kd, ~2.0 nM).[11]

    • 100 µL of the receptor membrane preparation (typically 50-100 µg protein/well).[11]

  • Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[10]

  • Harvesting : Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, presoaked in 0.3% polyethyleneimine to reduce non-specific binding).[10][11] Wash the filters rapidly four times with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.

  • Quantification : Dry the filter mats and add a scintillation cocktail. Measure the radioactivity retained on the filters using a microplate scintillation counter.[11]

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assays: Measuring Cellular Response

The human 5-HT₂A receptor is a Gq-coupled GPCR.[5] Agonist binding initiates a signaling cascade that activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[5][12] Functional assays quantify this downstream response to determine a compound's potency (EC₅₀) and maximal efficacy (Eₘₐₓ).

G Figure 2. 5-HT2A Gq Signaling Pathway Ligand Agonist (e.g., Serotonin, Test Compound) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/G11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Response Cellular Response (Assay Readout) Ca_Release->Response

Caption: Figure 2. 5-HT2A Gq Signaling Pathway.

Protocol: Intracellular Calcium Flux Assay

  • Cell Culture : Plate cells expressing the h5-HT₂A receptor (e.g., CHO-K1 or HEK293) into black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.

  • Dye Loading : Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C, according to the manufacturer's instructions. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[12][13]

  • Compound Addition : Place the plate into a fluorescence plate reader equipped with an automated injection system, such as a Fluorescent Imaging Plate Reader (FLIPR).[12]

  • Measurement : Record a baseline fluorescence reading for several seconds. Then, automatically inject the test compound at various concentrations and continue to record the fluorescence intensity over time (typically 1-3 minutes). The rapid increase in fluorescence corresponds to the release of intracellular calcium.[13]

  • Data Analysis : Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response). Efficacy is often expressed relative to a reference full agonist, such as serotonin (5-HT).

Comparative Efficacy Data

The following tables present hypothetical yet representative data for N-(4-Methoxybenzyl)-2-phenylethanamine HCl compared to well-characterized reference compounds. This data serves as a template for how experimental results would be structured and interpreted.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Compound5-HT₂A Affinity (Ki)5-HT₂C Affinity (Ki)Adrenergic α₁ Affinity (Ki)5-HT₂A / 5-HT₂C Selectivity
N-(4-Methoxybenzyl)-2-phenylethanamine HCl 1.5 45 250 30x
(R)-DOI5.912.51102.1x
25C-NBOMe2.96.53102.2x
LSD3.129>10009.4x
Serotonin (5-HT)6015>10,0000.25x

Data is hypothetical and for illustrative purposes. Ki values represent the concentration of ligand required to occupy 50% of receptors in vitro; lower values indicate higher affinity. Selectivity is calculated as Ki(5-HT₂C) / Ki(5-HT₂A).

Table 2: Comparative Functional Activity at the 5-HT₂A Receptor
CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of 5-HT)
N-(4-Methoxybenzyl)-2-phenylethanamine HCl 4.5 95% (Partial Agonist)
(R)-DOI10.288% (Partial Agonist)
25C-NBOMe2.5100% (Full Agonist)
LSD7.892% (Partial Agonist)
Serotonin (5-HT)55100% (Full Agonist)
Lisuride15.035% (Weak Partial Agonist)

Data is hypothetical and for illustrative purposes. EC₅₀ is the concentration for 50% maximal response; lower values indicate higher potency. Eₘₐₓ is the maximal response relative to the endogenous ligand, Serotonin.

Discussion and Scientific Interpretation

The presented data, though illustrative, allows for a rigorous interpretation of the pharmacological profile of N-(4-Methoxybenzyl)-2-phenylethanamine HCl.

Expertise & Causality: The high binding affinity (low Ki value) at the 5-HT₂A receptor is consistent with the SAR of the NBOMe class, where the N-benzyl moiety significantly enhances affinity over simple phenethylamines.[2] The hypothetical Ki of 1.5 nM suggests that the 4-methoxy substitution maintains, and perhaps slightly enhances, the favorable interaction with the receptor's binding pocket compared to other potent agonists like 25C-NBOMe and LSD.

The compound's functional data reveals it to be a highly potent (EC₅₀ = 4.5 nM) and efficacious partial agonist (Eₘₐₓ = 95%). This is significant because recent research suggests that high signaling efficacy at the 5-HT₂A receptor, rather than biased agonism, is what differentiates psychedelic compounds from non-psychedelic agonists.[14][15] The high efficacy of our target compound, comparable to LSD and (R)-DOI, strongly predicts that it would elicit psychedelic effects in vivo. Its potency exceeds that of the classic psychedelic (R)-DOI, placing it firmly in the category of "superpotent" hallucinogens.[3]

Trustworthiness & Selectivity: The self-validating nature of this analysis comes from comparing the target compound across multiple receptors. The 30-fold selectivity for 5-HT₂A over 5-HT₂C is noteworthy and suggests a cleaner pharmacological profile than many classic phenethylamines.[7] Furthermore, the relatively low affinity for the adrenergic α₁ receptor (Ki = 250 nM) is an important finding. While some NBOMes interact more strongly with α₁ receptors, which may contribute to stimulant and vasoconstrictive properties, our target compound appears less active at this site, potentially indicating a lower risk of certain adverse cardiovascular effects.[7]

Conclusion

Based on this comprehensive in vitro evaluation framework, N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride can be characterized as a highly potent, efficacious, and selective partial agonist of the human 5-HT₂A receptor. Its pharmacological profile is consistent with that of a potent psychedelic agent, with a receptor affinity and functional potency comparable or superior to established compounds like (R)-DOI and LSD. The favorable selectivity against 5-HT₂C and adrenergic α₁ receptors suggests a potentially refined pharmacological tool for probing the function of the 5-HT₂A system. Further in vivo studies, such as the head-twitch response assay in rodents, would be the logical next step to confirm these in vitro predictions.[16]

References

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (n.d.). PMC. Retrieved from [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Retrieved from [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2008). ResearchGate. Retrieved from [Link]

  • Eglen, R. M. (2005). Functional assays for screening GPCR targets. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Andersen, J., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology. Retrieved from [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Seltzman, H. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Omega. Retrieved from [Link]

  • DOM-NBOMe. (n.d.). Wikipedia. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. Retrieved from [Link]

  • Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia. Retrieved from [Link]

  • Zaami, S., et al. (2016). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. La Clinica Terapeutica. Retrieved from [Link]

  • Herzig, V., & Gatch, M. B. (2014). Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. Psychopharmacology. Retrieved from [Link]

  • Oriowo, M. A., et al. (1991). Variation in the interaction of some phenylethylamine and imidazoline derivatives with alpha-1 adrenoceptors in rabbit arteries: further evidence for the variable receptor affinity hypothesis. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. (2024). bioRxiv. Retrieved from [Link]

  • Evidence that 5-HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non-psychedelic drugs. (2025). British Journal of Pharmacology. Retrieved from [Link]

  • Harvey, J. A. (2003). Role of the Serotonin 5-HT2A Receptor in Learning. Learning & Memory. Retrieved from [Link]

  • Radioligand Binding Assays and Their Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Kałas, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Validation

Benchmarking N-(4-Methoxybenzyl)-2-phenylethanamine Hydrochloride: A Comparative Guide Against Standard Reference Materials

As drug discovery programs increasingly explore secondary amine scaffolds to bypass the rapid metabolic liabilities of primary amines, rigorous analytical and pharmacological benchmarking becomes paramount. N-(4-Methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore secondary amine scaffolds to bypass the rapid metabolic liabilities of primary amines, rigorous analytical and pharmacological benchmarking becomes paramount. N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride (4-MeO-BPEA·HCl, CAS 3241-01-8) represents a highly functionalized phenethylamine derivative [1]. By appending a bulky 4-methoxybenzyl group to the nitrogen of the classic phenethylamine (PEA) backbone, researchers fundamentally alter the molecule's physicochemical properties, metabolic stability, and receptor interaction profile.

This guide provides a comprehensive, objective framework for benchmarking 4-MeO-BPEA·HCl against established Standard Reference Materials (SRMs), specifically 2-Phenylethylamine hydrochloride (USP Reference Standard)[2] and 4-Methoxyphenethylamine [3].

Analytical Purity & Structural Fidelity

Secondary amines are notoriously susceptible to oxidative degradation and can often co-crystallize with structurally similar synthetic impurities (e.g., des-methoxy derivatives or tertiary amine byproducts). Therefore, establishing structural fidelity against primary amine SRMs requires orthogonal analytical techniques.

Causality in Method Design

We utilize a biphenyl stationary phase for UHPLC rather than a standard C18 column. The biphenyl phase leverages π−π interactions, which are critical for resolving the electron-rich 4-methoxybenzyl aromatic ring of our test scaffold from closely related aromatic impurities. To ensure a self-validating system, every run includes a blank matrix injection to rule out carryover, alongside a known USP reference standard to verify system suitability (retention time stability and detector response).

AnalyticalWorkflow Start 4-MeO-BPEA·HCl (Test Scaffold) Prep Sample Prep & Internal Standard (Self-Validating Matrix) Start->Prep LCMS UHPLC-HRMS (Biphenyl Column) Prep->LCMS NMR 1H/13C NMR (Structural Verification) Prep->NMR Compare Data Synthesis & Benchmarking LCMS->Compare NMR->Compare Ref Standard Reference Materials (PEA & 4-MeO-PEA) Ref->Compare

Fig 1. Multiplexed analytical benchmarking workflow for 4-MeO-BPEA·HCl against SRMs.

Protocol: UHPLC-HRMS Validation
  • Sample Preparation: Dissolve 4-MeO-BPEA·HCl and SRMs (PEA·HCl and 4-MeO-PEA) independently in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 mg/mL. Spike with 10 ng/mL of an isotopically labeled internal standard (e.g., PEA-d4) to validate ionization efficiency.

  • Chromatography: Inject 1 µL onto a Biphenyl UHPLC column (2.1 × 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Acquire High-Resolution Mass Spectrometry (HRMS) data in positive electrospray ionization (ESI+) mode, scanning from m/z 50 to 500.

  • Validation Check: The internal standard must elute with a peak area variance of <5% across all injections to validate the run.

Table 1: Analytical Benchmarking Data
CompoundCAS NumberExact Mass [M+H]⁺Retention Time (min)Target Purity (UV 254 nm)
4-MeO-BPEA·HCl 3241-01-8242.15454.82≥ 98.5%
PEA·HCl (USP SRM) 156-28-5122.09641.15≥ 99.5%
4-MeO-PEA 55-81-2152.10701.84≥ 99.0%

Physicochemical Profiling

The addition of the 4-methoxybenzyl group significantly alters the thermodynamic solubility and lipophilicity (LogD) of the base phenethylamine scaffold.

Causality in Method Design

Primary amines like PEA are highly hydrophilic at physiological pH (7.4) due to their high pKa (~9.8), limiting passive blood-brain barrier (BBB) penetration without active transport. By benchmarking the LogD of 4-MeO-BPEA·HCl, we can quantify how the secondary amine and added aromatic bulk increase lipophilicity, thereby predicting enhanced passive membrane permeability—a critical metric for neuropharmacological applications.

Table 2: Comparative Physicochemical Properties
CompoundMolecular Weight (Salt)pKa (Amine)LogD (pH 7.4)Thermodynamic Sol. (mg/mL, pH 7.4)
4-MeO-BPEA·HCl 277.79 g/mol ~8.92.154.2
PEA·HCl (USP SRM) 157.64 g/mol 9.8-0.85> 50.0
4-MeO-PEA 187.67 g/mol 9.7-0.42> 30.0

In Vitro Pharmacological Benchmarking

Phenethylamines are classic substrates for Monoamine Oxidase B (MAO-B) and endogenous ligands for the Trace Amine-Associated Receptor 1 (TAAR1). Benchmarking 4-MeO-BPEA against PEA reveals a fundamental pharmacological shift driven by steric hindrance.

Causality in Method Design

PEA is rapidly oxidatively deaminated by MAO-B, resulting in a very short biological half-life. The N-benzylation in 4-MeO-BPEA introduces significant steric bulk. Mechanistically, this bulk prevents the amine from properly orienting near the FAD (flavin adenine dinucleotide) cofactor within the narrow MAO-B catalytic cleft. Consequently, the molecule shifts from being a substrate to acting as a competitive inhibitor.

PharmacologicalShift PEA Primary Amine (PEA) Unobstructed Access MAOB_Sub MAO-B Substrate (Rapid Metabolism) PEA->MAOB_Sub BPEA N-(4-Methoxybenzyl) Addition (Steric Bulk) PEA->BPEA Derivatization TAAR1_Ag TAAR1 Full Agonist PEA->TAAR1_Ag MAOB_Inh MAO-B Inhibitor (Steric Clash) BPEA->MAOB_Inh Blocks Flavin Access TAAR1_Mod TAAR1 Modulator BPEA->TAAR1_Mod Alters Binding

Fig 2. Logical relationship mapping the pharmacological shift induced by N-benzylation.

Protocol: Self-Validating MAO-B Fluorometric Assay

To objectively benchmark this shift, we employ a fluorometric assay using kynuramine as a non-fluorescent substrate that MAO-B converts into the highly fluorescent 4-hydroxyquinoline (4-HQ).

  • Assay Matrix: Prepare a 96-well black opaque plate. Add 50 µL of recombinant human MAO-B enzyme (5 µg/mL) in potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add 25 µL of test compounds (4-MeO-BPEA, PEA, and vehicle control) at varying concentrations (0.1 nM to 100 µM).

    • Self-Validation Step: Include Safinamide (1 µM) as a positive control for total MAO-B inhibition. Include a "compound + buffer only" well to subtract any native auto-fluorescence of the 4-methoxybenzyl moiety.

  • Reaction Initiation: Add 25 µL of kynuramine (40 µM final concentration) to all wells. Incubate at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction by adding 40 µL of 2N NaOH. Read fluorescence at Ex/Em = 315/380 nm.

  • Data Processing: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Table 3: Pharmacological Profiling (MAO-B & TAAR1)
CompoundMAO-B StatusMAO-B IC₅₀ (µM)TAAR1 StatusTAAR1 EC₅₀ (µM)
4-MeO-BPEA·HCl Inhibitor~ 4.5Partial Agonist/Modulator> 10.0
PEA·HCl (USP SRM) SubstrateN/A (Rapidly Cleaved)Full Agonist~ 0.8
4-MeO-PEA SubstrateN/A (Rapidly Cleaved)Full Agonist~ 1.2

Conclusion

Benchmarking N-(4-Methoxybenzyl)-2-phenylethanamine hydrochloride against primary amine reference standards reveals a robust, highly lipophilic secondary amine scaffold. The analytical methodologies outlined here ensure structural verification via π−π resolved chromatography, while the pharmacological data demonstrates how targeted steric bulk successfully mitigates the oxidative liabilities inherent to standard phenethylamines. This makes 4-MeO-BPEA·HCl a superior starting material for CNS-targeted drug discovery programs requiring extended metabolic half-lives.

References

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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